ML351
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(methylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-17-15-13(9-16)18-14(19-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXYXTDIFMDJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847163-28-4 | |
| Record name | 5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ML351: A Technical Guide to its Mechanism of Action in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML351 is a potent and selective small-molecule inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice. In the context of neuronal cells, this compound exhibits significant neuroprotective properties, primarily by mitigating oxidative stress-induced cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound in neuronal cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The primary mechanism involves the inhibition of the 12/15-LOX enzyme, which in turn prevents downstream inflammatory and apoptotic cascades, including the suppression of NLRP1 and NLRP3 inflammasome activation.
Core Mechanism of Action: Inhibition of 15-Lipoxygenase-1
This compound was identified through a quantitative high-throughput screen as a novel and potent inhibitor of human 15-LOX-1.[1][2] Its primary mode of action in neuronal cells is the direct inhibition of this enzyme, which is implicated in various neurodegenerative conditions and ischemic stroke.[1][2][3] Under conditions of oxidative stress, such as glutamate toxicity or ischemia, 12/15-LOX is upregulated and activated in neurons.[3][4][5] This activation leads to the production of lipid hydroperoxides, which contribute to mitochondrial damage, increased reactive oxygen species (ROS) production, and subsequent neuronal cell death.[4][5] this compound effectively blocks this enzymatic activity, thereby conferring neuroprotection.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the activity and efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Selectivity | Source |
| Human 15-LOX-1 | 200 nM | >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2 | [1][2] |
Table 2: Neuroprotective Effects of this compound in Neuronal Cell Models
| Cell Line | Insult | Endpoint | Effective Concentration | Source |
| HT-22 (mouse hippocampal) | 5 mM Glutamate | Increased cell viability | Not specified | [1][2] |
| HT-22 (mouse hippocampal) | H2O2 | Increased cell viability | 10, 20, 40 µM | [6] |
Table 3: In Vivo Effects of this compound in a Mouse Model of Ischemic Stroke
| Parameter | Treatment | Outcome | Source |
| Infarct Volume | This compound (50 mg/kg, i.p.) | Significantly reduced at 6, 24, and 72 hours | [3] |
| Neurological Deficit Score | This compound (50 mg/kg, i.p.) | Significantly attenuated at 6, 24, and 72 hours | [3] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | This compound (50 mg/kg, i.p.) | Significantly decreased at 6 and/or 24 hours | [3] |
| Anti-inflammatory Cytokines (IL-10, TGF-β) | This compound (50 mg/kg, i.p.) | Increased at 24 and/or 72 hours | [3] |
| NLRP1 and NLRP3 Inflammasome Activation | This compound (50 mg/kg, i.p.) | Significantly diminished at 6, 24, and 72 hours | [3] |
Signaling Pathways
This compound exerts its neuroprotective effects by intervening in a well-defined signaling cascade initiated by oxidative stress.
Oxidative Stress-Induced 12/15-LOX Activation and Mitochondrial Damage
Under oxidative stress conditions, such as high levels of extracellular glutamate in HT-22 cells, the intracellular antioxidant glutathione is depleted.[5] This leads to the activation of 12/15-LOX, which then targets mitochondria, causing a breakdown of the mitochondrial membrane potential, release of cytochrome c, and a surge in reactive oxygen species (ROS).[4][5]
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12/15-Lipoxygenase targets neuronal mitochondria under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 12/15-Lipoxygenase targets neuronal mitochondria under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 12/15-LOX hyperactivation mitigates cognitive decline in a chronic cerebral hypoperfusion mouse model and in H2O2-induced HT22 cells: therapeutic effects of brozopine - PMC [pmc.ncbi.nlm.nih.gov]
ML351: A Potent and Selective 15-Lipoxygenase-1 Inhibitor for Neuroprotection and Anti-inflammatory Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ML351 is a potent and highly selective small-molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the pathophysiology of various diseases, including neurodegenerative disorders, stroke, and type 1 diabetes.[1][2] Discovered through a quantitative high-throughput screen, this compound exhibits nanomolar potency with an IC50 of 200 nM and demonstrates excellent selectivity (>250-fold) over other lipoxygenase (LOX) and cyclooxygenase (COX) isoforms.[3][4] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, detailed experimental protocols for its evaluation, and its role in modulating key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research.
Introduction
The lipoxygenase (LOX) family of enzymes plays a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammatory and physiological processes.[5] Among the LOX isozymes, 15-lipoxygenase-1 (15-LOX-1) has emerged as a significant therapeutic target due to its involvement in pathological conditions characterized by inflammation and oxidative stress.[2] Upregulation of 15-LOX-1 has been observed in neurodegenerative diseases and stroke, contributing to neuronal damage.[5] Therefore, the development of potent and selective 15-LOX-1 inhibitors represents a promising therapeutic strategy.
This compound emerged from a rigorous screening campaign as a novel chemotype with exceptional inhibitory activity against 15-LOX-1.[2] Its favorable pharmacological profile, including cell permeability and in vivo efficacy in preclinical models, makes it a valuable tool for investigating the biological functions of 15-LOX-1 and a promising lead compound for drug development.[1][2]
Biochemical and Pharmacological Properties
This compound is characterized by its potent and selective inhibition of 15-LOX-1. Its key quantitative parameters are summarized in the tables below.
Table 1: Inhibitory Potency of this compound against 15-LOX-1
| Parameter | Value | Reference |
| IC50 | 200 nM | [3][4] |
| Mechanism of Action | Tight-binding, mixed inhibitor | [2] |
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 | Selectivity Fold vs. 15-LOX-1 | Reference |
| 5-LOX | > 50 µM | > 250 | [4] |
| 12-LOX | > 100 µM | > 500 | [4] |
| 15-LOX-2 | > 100 µM | > 500 | [4] |
| COX-1 | <10% inhibition at 15 µM | Not Applicable | [4] |
| COX-2 | <10% inhibition at 15 µM | Not Applicable | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
15-LOX-1 Inhibition Assay (UV-Vis Spectrophotometry)
This assay measures the ability of this compound to inhibit the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.
Materials:
-
Human recombinant 15-LOX-1 enzyme
-
Linoleic acid (substrate)
-
This compound
-
Borate buffer (0.2 M, pH 9.0) or HEPES buffer (25 mM, pH 7.5)[3][5]
-
DMSO
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of 15-LOX-1 enzyme in the chosen buffer. The final enzyme concentration in the assay is typically around 200 U/ml.[3]
-
Prepare a substrate solution of linoleic acid in the buffer. A final concentration of 125 µM is commonly used.[3]
-
In a quartz cuvette, mix the buffer, the enzyme solution, and the desired concentration of this compound (or DMSO for the control). Incubate for 5 minutes at room temperature.[3]
-
Initiate the reaction by adding the linoleic acid substrate solution to the cuvette.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.[3]
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell-Based Assay for Neuroprotection in HT22 Cells
This assay evaluates the neuroprotective effects of this compound against glutamate-induced oxidative toxicity in the murine hippocampal neuronal cell line, HT22.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin
-
Glutamate
-
This compound
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
12-HETE ELISA kit
Procedure:
Cell Culture and Treatment:
-
Culture HT22 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6][7]
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour) before inducing toxicity.
-
Induce neurotoxicity by adding glutamate to the cell culture medium at a final concentration of 5 mM.[7]
-
Incubate the cells for 24 hours.[7]
Assessment of Cell Viability (LDH Assay):
-
After the incubation period, collect the cell culture supernatant.
-
Lyse the remaining cells to measure the intracellular LDH.
-
Measure the LDH activity in both the supernatant and the cell lysate using an LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Calculate the percentage of LDH release as an indicator of cell death.
Measurement of 12-HETE Levels (ELISA):
-
Following treatment, collect the cell culture supernatant.
-
Measure the concentration of 12-hydroxyeicosatetraenoic acid (12-HETE), a product of 12/15-LOX activity, in the supernatant using a specific 12-HETE ELISA kit.
-
Follow the manufacturer's protocol for the ELISA procedure, which typically involves incubating the sample with a specific antibody, followed by a series of washing and detection steps.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathway of 15-LOX-1 Inhibition by this compound
This compound exerts its protective effects by inhibiting 15-LOX-1, which in turn modulates downstream inflammatory signaling pathways. A key pathway affected is the NLRP3 inflammasome. 15-LOX-1 activity can lead to the production of lipid mediators that activate the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines like IL-1β. By inhibiting 15-LOX-1, this compound reduces the activation of the NLRP3 inflammasome, leading to a decrease in inflammation and subsequent cellular damage.
Caption: 15-LOX-1 Inhibition by this compound Modulates the NLRP3 Inflammasome Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating this compound's inhibitory and neuroprotective properties.
Caption: Experimental Workflow for the Evaluation of this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of 15-LOX-1. Its demonstrated efficacy in cellular and animal models of neurodegeneration and inflammation underscores its value as a research tool and its potential as a therapeutic lead. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the roles of 15-LOX-1 in health and disease and to support the development of novel therapeutics targeting this important enzyme.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. 12-HETE(12-Hydroxyeicosatetraenoic Acid) ELISA Kit – AFG Scientific [afgsci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 12/15-Lipoxygenase Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
ML351: A Technical Guide to its Impact on Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ML351 is a potent and highly selective small-molecule inhibitor of 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in the production of pro-inflammatory lipid mediators.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action and its impact on key inflammatory pathways. Through the inhibition of 12/15-LOX, this compound has been shown to modulate inflammatory responses in a variety of preclinical models, including those for ischemic stroke, myocardial infarction, and type 1 diabetes.[1][3][4] This document summarizes the quantitative data on its efficacy, details the experimental protocols used to demonstrate its effects, and provides visualizations of the signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound's primary mechanism of action is the potent and selective inhibition of 12/15-lipoxygenase (also known as 15-LOX-1 in humans).[5][6] This enzyme is responsible for the oxidation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce hydroperoxy derivatives like 12-hydroperoxyeicosatetraenoic acid (12-HpETE) and 15-hydroperoxyeicosatetraenoic acid (15-HpETE). These lipid peroxides can be further converted to pro-inflammatory mediators, including 12-hydroxyeicosatetraenoic acid (12-HETE), which contribute to cellular oxidative stress and inflammation.[1]
This compound exhibits high selectivity for 15-LOX-1 over other related enzymes, such as 5-LOX, 12-LOX, 15-LOX-2, and cyclooxygenases (COX-1 and COX-2), making it a valuable tool for studying the specific role of 12/15-LOX in disease pathology.[2][5] By inhibiting 12/15-LOX, this compound effectively reduces the production of these pro-inflammatory lipid mediators, thereby attenuating downstream inflammatory cascades, including inflammasome activation and cytokine release.[1][4]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from various studies on the efficacy of this compound in modulating inflammatory responses and related pathological outcomes.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | IC50 | Selectivity | Reference |
| Human 15-LOX-1 | 200 nM | >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2 | [5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke
| Parameter | Treatment Group | Outcome | Reference |
| Infarct Volume | This compound (50 mg/kg) | Significant reduction at 6, 24, and 72 hours post-ischemia | [4] |
| Neurological Deficit Score | This compound (50 mg/kg) | Significantly attenuated at 6, 24, and 72 hours post-ischemia | [4] |
| Lipid Peroxidation | This compound (50 mg/kg) | Significantly attenuated at 6, 24, and 72 hours post-ischemia | [4] |
Table 3: Effect of this compound on Cytokine Levels in a Mouse Model of Ischemic Stroke
| Cytokine | Time Point | Effect of this compound (50 mg/kg) | Reference |
| IL-1β | 6h and 24h | Significantly decreased | [4][7] |
| IL-6 | 24h | Significantly suppressed | [4][7] |
| TNF-α | 24h | Significantly suppressed | [4][7] |
| IL-10 | 24h and 72h | Significantly increased | [4][7] |
| TGF-β | 72h | Significantly increased | [4] |
Table 4: Effect of this compound on Inflammasome Activation in a Mouse Model of Ischemic Stroke
| Inflammasome Component | Time Point | Effect of this compound (50 mg/kg) | Reference |
| NLRP1 Immunosignaling | 6h, 24h, 72h | Significantly diminished | [4] |
| NLRP3 Immunosignaling | 6h, 24h, 72h | Significantly diminished | [4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature that demonstrate the impact of this compound on inflammatory pathways.
In Vivo Ischemia/Reperfusion (I/R) Mouse Model
-
Animal Model : Male Swiss Albino mice (8-12 weeks old, 30-40g) were used.[4]
-
Surgical Procedure : Ischemia was induced by proximal middle cerebral artery occlusion (pMCAo) for 1 hour, followed by reperfusion.[4]
-
Drug Administration : this compound (50 mg/kg) or vehicle (DMSO) was administered via intraperitoneal (i.p.) injection at the time of reperfusion.[4][7]
-
Endpoint Analysis : Mice were sacrificed at 6, 24, and 72 hours post-ischemia.[4]
-
Infarct Volume Measurement : Brains were sectioned and stained with Nissl to calculate the infarct volume.[4][7]
-
Neurological Scoring : Functional deficits were assessed using a neurological deficit scoring system.[4][7]
-
Cytokine Quantification : Levels of IL-1β, IL-6, TNF-α, IL-10, and TGF-β in the infarct and peri-infarct regions were quantified by ELISA.[4][7]
-
Immunohistochemistry : Brain sections were stained for NLRP1 and NLRP3 to assess inflammasome activation.[4]
-
Lipid Peroxidation Assay : Malondialdehyde (MDA) levels were measured to determine lipid peroxidation.[4][7]
In Vitro and Ex Vivo Studies in a Model of Myocardial Infarction
-
In Vivo Model : Male C57BL/6 mice (8-12 weeks) underwent permanent coronary ligation to induce myocardial infarction (MI). This compound (50 mg/kg) was injected subcutaneously 2 hours post-MI.[3][8]
-
Ex Vivo Model : this compound (25 mg/kg) was injected as a bolus 5 minutes after an inflammatory stimulus (Kdo2-Lipid A [KLA], 1 µg/g). Peritoneal macrophages were harvested 4 hours post-KLA injection.[3][8]
-
In Vitro Model : Peritoneal macrophages were treated with KLA (100 ng/mL), this compound (10 µM), or a combination for 4 hours to evaluate the inflammatory response.[3][8]
-
Analysis : Flow cytometry was used to analyze immune cell populations (CD11b+, Ly6Chigh, Ly6G+, F4/80+) in the spleen and heart. Cytokine levels were also assessed.[3][8]
In Vitro Islet Dysfunction Model in Type 1 Diabetes
-
Cell Culture : Mouse islets were isolated and cultured.[1][9]
-
Treatment : Islets were co-incubated with a cocktail of pro-inflammatory cytokines (interleukin-1β, tumor necrosis factor-α, interferon-γ) with or without this compound (10-50 µM) for 24 hours.[1][5]
-
Functional Assay : Glucose-stimulated insulin secretion (GSIS) was measured to assess islet function.[1]
-
Oxidative Stress Measurement : Production of reactive oxygen species (ROS) was quantified.[1][9]
-
Gene Expression Analysis : RNA sequencing was performed to analyze gene expression pathways related to oxidative stress and cell death.[9]
Visualizing the Impact of this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and a typical experimental workflow.
Signaling Pathway of this compound in Modulating Inflammation
Caption: this compound inhibits 12/15-LOX, reducing pro-inflammatory pathways.
Experimental Workflow for In Vivo Stroke Model
Caption: Workflow for evaluating this compound in a mouse model of ischemic stroke.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of 12/15-lipoxygenase that has demonstrated significant anti-inflammatory and protective effects in various preclinical disease models. Its ability to reduce oxidative stress, suppress pro-inflammatory cytokine production, and inhibit inflammasome activation highlights its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound and the 12/15-LOX pathway in inflammatory diseases.
References
- 1. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lipoxygenase inhibitor this compound dysregulated an innate inflammatory response leading to impaired cardiac repair in acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
The Potential of ML351 in Non-Opioid Pain Management: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating opioid crisis has intensified the search for effective, non-addictive analgesics. ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), has emerged as a promising candidate in non-opioid pain management. This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's potential, focusing on its mechanism of action, relevant signaling pathways, and efficacy in various pain models. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this critical area.
Introduction: The Unmet Need for Non-Opioid Analgesics
Chronic pain affects a significant portion of the global population, leading to substantial economic and societal burdens. For decades, opioids have been a cornerstone of pain management; however, their high potential for addiction, tolerance, and severe side effects necessitates the development of safer and more effective therapeutic alternatives. This compound targets a novel signaling pathway implicated in chronic pain states that are often refractory to conventional non-steroidal anti-inflammatory drugs (NSAIDs), offering a new avenue for therapeutic intervention.
This compound: A Potent and Selective 15-Lipoxygenase-1 Inhibitor
This compound is a small molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids to produce bioactive lipid mediators.[1][2]
Quantitative Data: Potency and Selectivity
This compound exhibits nanomolar potency against 15-LOX-1 and demonstrates high selectivity over other related enzymes, minimizing the potential for off-target effects.
| Target Enzyme | IC50 (nM) | Selectivity Fold (vs. 15-LOX-1) |
| Human 15-LOX-1 | 200 | - |
| Human 5-LOX | >50,000 | >250 |
| Human Platelet 12-LOX | >50,000 | >250 |
| Human 15-LOX-2 | >50,000 | >250 |
| Ovine COX-1 | >50,000 | >250 |
| Human COX-2 | >50,000 | >250 |
Data compiled from multiple sources.[1][2]
Mechanism of Action and Signaling Pathways
This compound exerts its analgesic effects by inhibiting the 15-LOX-1 enzyme, thereby reducing the production of pro-inflammatory and pro-nociceptive lipid mediators.
The 15-Lipoxygenase-1 (15-LOX-1) Signaling Pathway in Pain
In response to inflammatory stimuli, such as the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), 15-LOX-1 is upregulated in immune cells like microglia.[3][4] This enzyme then metabolizes arachidonic acid into various bioactive lipids, including 12(S)- and 15(S)-hydroxyeicosatetraenoic acids (HETEs) and hepoxilins.[5] These lipid mediators can then act on downstream targets, such as the transient receptor potential (TRP) channels TRPV1 and TRPA1, on nociceptive neurons to promote pain signaling.
The Role of TRPC4/TRPC5 in Pain Signaling
Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC4 and TRPC5, have been implicated in both inflammatory and neuropathic pain.[6][7][8] These channels are non-selective cation channels that can be activated by various stimuli, including G-protein coupled receptors and lipid mediators like lysophosphatidylcholine (LPC).[7] Their activation leads to cation influx, depolarization of nociceptive neurons, and subsequent pain transmission. While a direct link between 15-LOX-1 metabolites and the activation of TRPC4/TRPC5 in the context of pain has not been definitively established, the involvement of both pathways in lipid-mediated pain signaling suggests a potential area for future investigation.
Preclinical Efficacy of this compound in Pain Models
This compound has demonstrated significant analgesic effects in several preclinical models of inflammatory and neuropathic pain.
TLR4-Mediated Allodynia in Rats
Intrathecal administration of the TLR4 agonist KDO2-lipid A (KLA) in rats induces a robust tactile allodynia that is unresponsive to NSAIDs.[3][4] Pretreatment with this compound completely abrogates this allodynia, highlighting its efficacy in a model of centrally-mediated, non-NSAID responsive pain.[3][4]
-
Animals: Male Sprague-Dawley rats.
-
Intrathecal Catheterization: Rats are implanted with intrathecal catheters for direct drug delivery to the spinal cord.
-
Drug Administration: this compound (0.1–10 μg) or vehicle is administered intrathecally 30 minutes prior to the administration of KLA (1 μg).[4]
-
Behavioral Assessment: Tactile allodynia is assessed using von Frey filaments at baseline and at various time points post-KLA administration. The 50% paw withdrawal threshold is determined using the up-down method.[4]
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of spinal 15-LOX-1 attenuates TLR4-dependent, nonsteroidal anti-inflammatory drug–unresponsive hyperalgesia in male rats [escholarship.org]
- 4. Inhibition of spinal 15-LOX-1 attenuates TLR4-dependent, NSAID-unresponsive hyperalgesia in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. TRPC4 Mediates Trigeminal Neuropathic Pain via Ca2+‐ERK/P38‐ATF2 Pathway in the Trigeminal Ganglion of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient receptor potential canonical 5 mediates inflammatory mechanical and spontaneous pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
The Role of ML351 in Safeguarding Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the small molecule inhibitor ML351 and its significant potential in the protection of pancreatic beta-cells, a critical area of research in the pursuit of novel therapeutics for diabetes. By elucidating its mechanism of action, presenting key quantitative data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for professionals in the field.
Executive Summary
Diabetes is characterized by the dysfunction and loss of insulin-producing beta-cells. Emerging research has identified the enzyme 12/15-Lipoxygenase (12/15-LOX) as a key mediator of beta-cell stress and death. This compound has emerged as a potent and highly selective inhibitor of 12/15-LOX, demonstrating significant promise in preclinical models of diabetes by mitigating oxidative stress, preserving beta-cell mass, and improving glycemic control. This guide synthesizes the current understanding of this compound's protective effects on beta-cells, offering a foundational resource for further investigation and drug development efforts.
Mechanism of Action: Inhibition of 12/15-Lipoxygenase
This compound exerts its protective effects on beta-cells primarily through the potent and selective inhibition of 12/15-Lipoxygenase (12/15-LOX).[1][2][3] This enzyme is implicated in the production of proinflammatory lipids and lipid peroxides that contribute to oxidative stress and cellular damage in pancreatic islets.[1][2]
The primary mechanism involves the following steps:
-
Inhibition of 12/15-LOX: this compound directly binds to and inhibits the activity of 12/15-LOX.[4][5][6]
-
Reduction of Oxidative Stress: By inhibiting 12/15-LOX, this compound reduces the production of reactive oxygen species (ROS) within beta-cells.[1] This has been demonstrated in both mouse and human islets.[1]
-
Activation of Nrf2 Pathway: this compound treatment leads to the enhancement of nuclear Nrf2 in islet cells.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, thereby bolstering the cell's defense against oxidative stress.
The signaling pathway illustrating the protective mechanism of this compound is depicted below:
Quantitative Data on this compound Efficacy
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Enzyme/System | Reference |
| IC₅₀ | 200 nM | Human 15-LOX-1 | [4][5][6] |
| Selectivity | >250-fold | vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2 | [4][5][6] |
Table 2: Effects of this compound on Beta-Cell Function and Viability In Vitro
| Experimental Model | This compound Concentration | Outcome | Reference |
| Mouse Islets (Cytokine-stressed) | 10 µmol/L | Restored glucose-stimulated insulin secretion | [1] |
| Mouse Islets | 1 - 50 µmol/L | No deleterious effects on cellular apoptosis | [3][5] |
| Mouse Islets (Cytokine-stressed) | 1 - 30 µmol/L | Reversed ROS production | [1] |
Table 3: In Vivo Efficacy of this compound in Mouse Models of Diabetes
| Mouse Model | This compound Dosage | Route | Key Findings | Reference |
| Streptozotocin (STZ)-induced | 10 and 24 mg/kg | IP | Prevented diabetes development, preserved beta-cell mass | [1] |
| Non-obese diabetic (NOD) | 24 mg/kg | IP | Prevented dysglycemia, reduced beta-cell oxidative stress | [1] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound and beta-cell protection.
In Vitro Islet Culture and Treatment
Objective: To assess the direct effects of this compound on isolated pancreatic islets.
Protocol:
-
Islet Isolation: Pancreatic islets are isolated from mice or human donors using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Islets are treated with proinflammatory cytokines (e.g., a cocktail of IL-1β, TNF-α, and IFN-γ) to induce stress, with or without co-incubation with varying concentrations of this compound.[1][3]
-
Incubation: Islets are incubated for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To evaluate the functional capacity of beta-cells to secrete insulin in response to glucose.
Protocol:
-
Pre-incubation: Following treatment, islets are pre-incubated in a low-glucose buffer (e.g., 2.5 mmol/L glucose) for a defined period.
-
Low Glucose Stimulation: Islets are then incubated in the low-glucose buffer, and the supernatant is collected to measure basal insulin secretion.
-
High Glucose Stimulation: Subsequently, islets are incubated in a high-glucose buffer (e.g., 25 mmol/L glucose), and the supernatant is collected to measure stimulated insulin secretion.[1]
-
Insulin Measurement: Insulin concentrations in the collected supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Cell Viability and Apoptosis Assays
Objective: To determine the effect of this compound on beta-cell survival under stressful conditions.
Protocol:
-
Caspase Activity Assay: Islets are lysed, and caspase-3/7 activity is measured using a luminescent or fluorescent substrate. An increase in caspase activity is indicative of apoptosis.[3]
-
DNA Staining: Islets can be stained with fluorescent dyes that differentiate between live, apoptotic, and necrotic cells (e.g., Hoechst 33342, propidium iodide, and YO-PRO-1).
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining can be performed on pancreatic tissue sections to detect DNA fragmentation, a hallmark of apoptosis.
In Vivo Diabetes Models
Objective: To assess the therapeutic potential of this compound in animal models of diabetes.
Protocol:
-
Streptozotocin (STZ)-Induced Diabetes Model:
-
Induction: Multiple low doses of STZ (e.g., 55 mg/kg) are administered intraperitoneally (IP) to mice for several consecutive days to induce beta-cell damage and hyperglycemia.[1]
-
Treatment: Mice are treated with this compound or a vehicle control via IP injection.
-
Monitoring: Blood glucose levels and body weight are monitored regularly. At the end of the study, pancreatic tissue is collected for histological analysis (e.g., beta-cell mass quantification).[1]
-
-
Non-Obese Diabetic (NOD) Mouse Model:
-
Model: NOD mice spontaneously develop autoimmune diabetes.
-
Treatment: this compound is administered to pre-diabetic NOD mice.
-
Monitoring: The incidence of diabetes is monitored by measuring blood glucose levels. Pancreatic tissue is analyzed for insulitis and beta-cell oxidative stress.[1]
-
The general workflow for in vivo studies is illustrated below:
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the prevention and treatment of diabetes by directly targeting a key driver of beta-cell demise, 12/15-LOX. The data presented in this guide underscore its ability to protect beta-cells from inflammatory and oxidative stress, thereby preserving their function and viability.
Future research should focus on:
-
Translational Studies: Investigating the efficacy and safety of this compound in larger animal models and eventually in human clinical trials.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing anti-diabetic drugs.
-
Biomarker Development: Identifying biomarkers to monitor the activity of the 12/15-LOX pathway and the therapeutic response to this compound.
The continued exploration of this compound and other 12/15-LOX inhibitors holds the potential to introduce a new class of beta-cell preserving therapies, fundamentally changing the management of diabetes.
References
- 1. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes [scholarworks.indianapolis.iu.edu]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ML 351 | Lipoxygenases | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols for ML351 in Mouse Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of ML351, a potent and selective inhibitor of 12/15-lipoxygenase (12/15-LOX), in preclinical mouse models of ischemic stroke. The provided protocols are based on established research and are intended to guide the design and execution of in vivo studies evaluating the neuroprotective effects of this compound.
Introduction
This compound is a small molecule inhibitor of 12/15-lipoxygenase (also known as 15-lipoxygenase-1 or 15-LOX-1 in humans), an enzyme implicated in the pathophysiology of various diseases, including neurodegenerative conditions like stroke.[1][2][3] By inhibiting 12/15-LOX, this compound has been demonstrated to exert neuroprotective effects, significantly reducing infarct size and mitigating neuroinflammation in mouse models of ischemic stroke.[1][3][4][5][6] The compound can efficiently cross the blood-brain barrier, making it a promising candidate for therapeutic intervention in acute ischemic stroke.[1][2]
Mechanism of Action
In the context of stroke, this compound's primary mechanism of action is the inhibition of the 12/15-LOX enzyme. This inhibition disrupts downstream inflammatory pathways that contribute to neuronal damage following an ischemic event. Specifically, research has shown that this compound suppresses the activation of the NLRP1 and NLRP3 inflammasomes, which are key mediators of neuroinflammation.[5][6] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and an increase in anti-inflammatory cytokines like IL-10.[5] By attenuating the inflammatory cascade and reducing lipid peroxidation, this compound helps to preserve brain tissue and improve neurological outcomes.[5][6]
Data Presentation: Quantitative Summary of this compound Administration in Mouse Stroke Models
The following table summarizes the key quantitative data from various studies utilizing this compound in mouse models of stroke.
| Mouse Strain | Stroke Model | This compound Dosage | Route of Administration | Administration Timing | Key Quantitative Findings | Reference |
| C57BL/6J | Multiple low-dose STZ-induced diabetes (related research) | 10, 24, and 48 mg/kg (daily) | Intraperitoneal (IP) | Not applicable (diabetes model) | 48 mg/kg dose previously used in stroke models. Higher plasma and tissue levels with IP vs. PO.[7] | [7] |
| C57BL/6J | Permanent focal ischemia (FeCl₃ topical application to MCA) | 50 mg/kg | Intraperitoneal (IP) | 2 hours after induced ischemia | ~30% reduction in infarct size (p < 0.01).[4] | [4] |
| Swiss Albino | Proximal middle cerebral artery occlusion (pMCAo) with ischemia/reperfusion (I/R) | 50 mg/kg | Intraperitoneal (IP) | At recanalization after 1 hour of occlusion | Significant reduction in infarct volumes and neurological deficit scores at 6, 24, and 72 hours post-ischemia.[5][6] | [5][6] |
| C57BL/6J | Transient middle cerebral artery occlusion (tMCAo) in warfarin-treated mice | Not specified in abstract | Not specified in abstract | Not specified in abstract | Significantly reduced hemorrhagic transformation.[8] | [8] |
| Not Specified | In vivo proof-of-concept models of ischemic stroke | Not specified for efficacy, PK data provided | Not specified for efficacy, PK data provided | Not specified for efficacy, PK data provided | Brain/plasma ratio of 2.8, indicating good BBB permeability. T₁/₂ of ~1 hour in plasma and brain.[1] | [1] |
Experimental Protocols
Preparation and Formulation of this compound
This compound requires a specific vehicle for solubilization to ensure bioavailability for in vivo administration. Two common formulations are:
-
Cremophor-based vehicle:
-
Prepare a stock solution of this compound in an organic solvent (e.g., ethanol or DMSO).
-
For administration, prepare a vehicle solution of 80:17:3 PBS:Cremophor EL:Ethanol.[7]
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., for a 50 mg/kg dose).
-
Ensure the final solution is homogenous before administration.
-
-
DMSO-based vehicle:
Mouse Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAo)
A common and reproducible model for inducing focal cerebral ischemia is the intraluminal filament model of middle cerebral artery occlusion (MCAo).
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature at 37°C
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicone-coated tip
-
Laser Doppler flowmetry (LDF) probe
Procedure:
-
Anesthetize the mouse with isoflurane (e.g., 4% for induction, 1-2% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain normothermia.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a 6-0 nylon monofilament with a silicone-coated tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by LDF, confirms successful occlusion.
-
For transient MCAO, the filament is left in place for a specific duration (e.g., 60 minutes). For permanent MCAO, the filament is left in place permanently.[4]
-
For transient models, after the occlusion period, withdraw the filament to allow for reperfusion.[5][6]
-
Suture the incision and allow the mouse to recover from anesthesia.
Administration of this compound
-
Route: Intraperitoneal (IP) injection is a commonly used and effective route for this compound administration in mouse stroke models.[4][5][6]
-
Dosage: A dose of 50 mg/kg has been shown to be effective in reducing infarct size and neuroinflammation.[4][5][6]
-
Timing: The therapeutic window is a critical factor. Administration at the time of reperfusion (in transient models) or up to 2 hours post-ischemic onset has demonstrated efficacy.[4][5][6]
Assessment of Outcomes
a. Neurological Deficit Scoring: Functional outcomes can be assessed using a neurological deficit scoring system at various time points post-stroke (e.g., 24, 48, and 72 hours). A common scoring scale is:
-
0: No observable deficit
-
1: Forelimb flexion
-
2: Circling towards the contralateral side
-
3: Leaning or falling to the contralateral side
-
4: No spontaneous motor activity
b. Infarct Volume Measurement:
-
At a predetermined endpoint (e.g., 24 or 72 hours post-stroke), euthanize the mouse and perfuse transcardially with saline.
-
Harvest the brain and section it into 1-2 mm coronal slices.
-
Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.
-
Acquire images of the stained sections and quantify the infarct volume using image analysis software (e.g., ImageJ). The infarct volume can be expressed as a percentage of the total brain volume.
c. Immunohistochemistry and Immunofluorescence: To investigate the cellular mechanisms, brain sections can be stained for specific markers of inflammation and cell death.
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in PFA and then transfer to a sucrose solution for cryoprotection.
-
Section the brain using a cryostat.
-
Perform immunohistochemistry or immunofluorescence staining for targets such as 12/15-LOX, NLRP3, Caspase-1, and markers for neurons (NeuN), microglia (Iba1), and astrocytes (GFAP).[5][6]
d. ELISA for Cytokine Quantification: To measure the levels of pro- and anti-inflammatory cytokines:
-
Homogenize brain tissue from the ischemic hemisphere.
-
Centrifuge the homogenate and collect the supernatant.
-
Use commercially available ELISA kits to quantify the levels of cytokines such as IL-1β, IL-6, TNF-α, and IL-10.[5]
Mandatory Visualizations
Caption: Signaling pathway of this compound in ischemic stroke.
Caption: Experimental workflow for this compound in a mouse MCAO model.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound As Treatment For Stroke And Ischemic Brain Injury - Available technology for licensing from the University of California, Santa Cruz [techtransfer.universityofcalifornia.edu]
- 3. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for In Vivo Studies with ML351, a Potent 15-Lipoxygenase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML351 is a potent and highly selective small molecule inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice.[1][2][3][4] It is crucial to note that while the initial query mentioned Aldo-keto reductase 1C3 (AKR1C3), this compound's established and primary target is 15-LOX-1. This enzyme is implicated in various pathological processes, including inflammation, oxidative stress, and neuronal cell death.[1][3][4] Consequently, this compound has emerged as a valuable chemical probe for investigating the role of 15-LOX-1 in various disease models and as a potential therapeutic agent. These application notes provide detailed protocols and essential data for the effective preparation and use of this compound in in vivo studies, particularly in rodent models of type 1 diabetes and ischemic stroke.[1][3][4]
Mechanism of Action
This compound exhibits nanomolar potency against human 15-LOX-1 with an IC50 of approximately 200 nM.[2][3][4] It demonstrates excellent selectivity, with over 250-fold greater affinity for 15-LOX-1 compared to other related enzymes like 5-LOX, 12-LOX, 15-LOX-2, and cyclooxygenases (COX-1 and COX-2).[2][3][4] Kinetic studies have revealed that this compound acts as a tight-binding, mixed inhibitor and does not exert its effect by reducing the active-site ferric ion.[3][4][5] By inhibiting 15-LOX-1, this compound reduces the production of pro-inflammatory lipid mediators and lipid peroxides, thereby mitigating oxidative stress and inflammation.[1][6]
Quantitative Data Summary
For ease of reference and comparison, the following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| IC50 (Human 15-LOX-1) | 200 nM | [2][3][4] |
| Selectivity | >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2 | [2][3][4] |
| Aqueous Solubility (PBS) | 1.2 µM | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Administration Route | Dose | Cmax (Plasma) | Cmax (Brain) | T1/2 (Plasma) | T1/2 (Brain) | Brain/Plasma Ratio | Reference |
| This compound | Intraperitoneal (IP) | 48 mg/kg | 13.8 µM | 28.8 µM | ~1 hr | ~1 hr | 2.8 | [1][3] |
| This compound | Per Os (PO) | 48 mg/kg | Lower than IP | Lower than IP | - | - | - | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol describes the preparation of this compound for intraperitoneal (IP) and oral (PO) administration in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl) or other appropriate vehicle
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to achieve a concentration of 50 mg/mL.
-
Ensure complete dissolution by vortexing or gentle heating if necessary. The stability of this compound in DMSO should be considered for long-term storage; it is advisable to prepare fresh stock solutions or store aliquots at -20°C or -80°C.
-
-
Working Solution for Intraperitoneal (IP) Injection:
-
For a target dose of 50 mg/kg in a 25g mouse, the required dose is 1.25 mg.
-
Dilute the DMSO stock solution with a suitable vehicle such as saline. It is critical to minimize the final concentration of DMSO to avoid toxicity. A final DMSO concentration of 5-10% is generally well-tolerated in mice.
-
For example, to inject a volume of 100 µL, dilute the appropriate amount of stock solution in saline. Ensure the final solution is clear and free of precipitates.
-
-
Working Solution for Oral (PO) Gavage:
-
Similar to IP administration, dilute the this compound stock solution in a suitable vehicle for oral gavage.
-
The choice of vehicle may vary depending on the experimental design and can include water, saline, or a suspension-forming agent if solubility is a concern.
-
-
Administration:
-
Administer the prepared this compound solution to the animals via the chosen route (IP or PO).
-
The volume of administration should be appropriate for the size of the animal (e.g., 100-200 µL for mice).
-
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Type 1 Diabetes
This protocol is based on studies demonstrating the protective effects of this compound in a streptozotocin (STZ)-induced model of type 1 diabetes.[1][6]
Animal Model:
-
Male C57BL/6J mice (8-12 weeks old).
Experimental Groups:
-
Vehicle control (e.g., DMSO/saline)
-
STZ + Vehicle
-
STZ + this compound (e.g., 24 mg/kg, daily IP injection)[2]
-
This compound alone
Procedure:
-
Induction of Diabetes:
-
Administer multiple low doses of STZ (e.g., 40-50 mg/kg, IP) for 5 consecutive days to induce diabetes.
-
-
This compound Treatment:
-
Begin this compound administration prior to or concurrently with the first STZ injection and continue for the duration of the study.[2]
-
-
Monitoring:
-
Monitor blood glucose levels and body weight regularly.
-
Perform glucose tolerance tests (GTTs) to assess glucose homeostasis.[2]
-
-
Endpoint Analysis:
Protocol 3: In Vivo Efficacy Study in a Mouse Model of Ischemic Stroke
This protocol is based on studies showing the neuroprotective effects of this compound in a mouse model of focal cerebral ischemia.[3][4]
Animal Model:
-
Male mice (e.g., C57BL/6).
Experimental Groups:
-
Sham-operated + Vehicle
-
Ischemia/Reperfusion (I/R) + Vehicle (e.g., DMSO)
-
I/R + this compound (e.g., 50 mg/kg, IP at the time of reperfusion)[7]
Procedure:
-
Induction of Ischemia:
-
Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 60 minutes).
-
-
This compound Treatment:
-
Administer this compound or vehicle at the onset of reperfusion.[7]
-
-
Neurological Assessment:
-
Evaluate neurological deficits at various time points post-ischemia using a standardized scoring system.[7]
-
-
Infarct Volume Measurement:
-
At a terminal endpoint (e.g., 24 or 72 hours post-ischemia), sacrifice the animals and determine the infarct volume using histological staining (e.g., Nissl or TTC staining).[7]
-
-
Biochemical Analysis:
-
Collect brain tissue from the ischemic and peri-infarct regions to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and markers of lipid peroxidation.[7]
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of 15-LOX-1 and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML351: A Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and use of ML351, a potent and selective inhibitor of 12/15-lipoxygenase (15-LOX-1). Understanding the solubility and stability of this compound is critical for accurate experimental design and the generation of reliable data in drug discovery and development.
Introduction to this compound
This compound is a small molecule inhibitor with high selectivity for 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various pathological processes, including neuroinflammation, oxidative stress, and cell death.[1][2] Its ability to protect against oxidative glutamate toxicity and reduce infarct size in preclinical stroke models makes it a valuable tool for research in neurodegenerative diseases and ischemic stroke.[1][3][4] this compound has been shown to suppress the NLRP3 inflammasome pathway, reduce the production of reactive oxygen species (ROS), and enhance the nuclear translocation of Nrf2, a key regulator of antioxidant responses.[5][6][7]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁N₃O | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| CAS Number | 847163-28-4 | [1] |
Solubility of this compound
The solubility of this compound has been determined in various organic and aqueous solvents. It is crucial to use the appropriate solvent to ensure complete dissolution and avoid precipitation during experiments.
Solubility Data
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | up to 100 mM | --- | [1] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (~200.6 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Warming and sonication may be required. | [2][8] |
| Dimethylformamide (DMF) | 25 mg/mL | --- | [4] |
| Phosphate-Buffered Saline (PBS) | 1.2 µM | Aqueous kinetic solubility. | [3] |
| Water | Insoluble | --- | [2] |
| Ethanol | Insoluble | --- | [2] |
Recommended Solvents for Stock Solutions
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is advisable to prepare high-concentration stock solutions (e.g., 10-50 mM) and then dilute them further in aqueous buffers or cell culture media for working solutions. When preparing aqueous solutions from a DMSO stock, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
In Vivo Formulation
For in vivo studies, a common formulation involves initial dissolution in DMSO followed by dilution in a vehicle suitable for administration. One such formulation consists of a mixture of DMSO, PEG300, Tween80, and sterile water.[2] Another reported formulation for in vivo use involves the dilution of a DMSO stock solution with corn oil.[2] It is imperative to perform small-scale formulation tests to ensure the stability and solubility of this compound in the chosen vehicle before animal administration.
Stability of this compound
This compound exhibits good stability under various conditions, which is essential for its use in prolonged experiments.
Stability in Different Media
| Condition | Stability | Notes | Reference |
| Aqueous Solution (pH 2) | Stable for at least 48 hours at room temperature | Tested in a solution containing 20% acetonitrile. | [3] |
| Aqueous Solution (pH 7.4) | Stable for at least 48 hours at room temperature | Tested in a solution containing 20% acetonitrile. | [3] |
| Aqueous Solution (pH 9) | Stable for at least 48 hours at room temperature | Tested in a solution containing 20% acetonitrile. | [3] |
| DPBS (pH 7.4) | Stable for at least 48 hours at room temperature | Tested in a solution containing 20% acetonitrile. | [3] |
| Lipoxygenase Assay Buffer (1M HEPES, pH 7.3) | Stable for at least 48 hours at room temperature | Tested in a solution containing 20% acetonitrile. | [3] |
| Mouse Plasma | Stable | --- | [3] |
| Microsomes (Rat Liver) | Moderately stable (t½ = 18 minutes) | Degradation is likely mediated by cytochrome P450 enzymes. | [3] |
| Microsomes (Mouse Liver) | Less stable (t½ = 5.5 minutes) | Degradation is likely mediated by cytochrome P450 enzymes. | [3] |
Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [2] |
| DMSO Stock Solution | -80°C | 1 year | [2] |
| DMSO Stock Solution | -20°C | 1 month | [2] |
To prevent degradation, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given solvent.[9]
Materials:
-
This compound (solid powder)
-
Selected solvent (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve prepared from known concentrations of this compound.
Protocol for Assessing Chemical Stability
This protocol describes a method to evaluate the stability of this compound in a specific solution over time.[10]
Materials:
-
This compound stock solution (in DMSO)
-
Test solution (e.g., buffer at a specific pH, cell culture medium)
-
Incubator
-
HPLC system
Procedure:
-
Prepare a working solution of this compound in the test solution at the desired concentration. Ensure the final DMSO concentration is low.
-
At time zero (T=0), take an initial sample and analyze it by HPLC to determine the initial concentration of this compound.
-
Incubate the remaining solution at a specified temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to measure the concentration of the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
Visualized Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
The following diagram illustrates the key signaling pathway modulated by this compound.
Experimental Workflow for Solubility and Stability Testing
The diagram below outlines a logical workflow for assessing the solubility and stability of a compound like this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. enamine.net [enamine.net]
Application Notes and Protocols for Studying 12/15-Lipoxygenase Activity Using ML351
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ML351, a potent and selective inhibitor, to study the activity of 12/15-Lipoxygenase (12/15-LOX).
Introduction to this compound
This compound is a cell-permeable, non-toxic naphthyl-oxazole compound that acts as a highly potent and selective inhibitor of 12/15-lipoxygenase. It is a valuable tool for investigating the role of 12/15-LOX in various physiological and pathological processes, including inflammation, neurodegeneration, and metabolic diseases.[1][2] this compound exhibits a mixed-type, reversible, and non-reductive inhibition mechanism.[3]
Chemical Properties:
| Property | Value | Reference |
| Synonym(s) | 5-(Methylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile, 12/15-LOX Inhibitor, 15-Lipoxygenase-1 Inhibitor | |
| Molecular Formula | C₁₅H₁₁N₃O | [4] |
| Molecular Weight | 249.27 g/mol | [4] |
| CAS Number | 847163-28-4 | [4] |
| Appearance | Yellow powder | [4] |
| Solubility | DMSO: 100 mg/mL | [4] |
| Storage | Store at 2-8°C, protect from light. Stock solutions are stable for up to 3 months at -20°C. | [4][5] |
Quantitative Data: Potency and Selectivity of this compound
This compound demonstrates nanomolar potency against human 12/15-LOX and exhibits excellent selectivity over other related lipoxygenase and cyclooxygenase enzymes.
Table 1: Inhibitory Potency of this compound against 12/15-LOX
| Enzyme | IC₅₀ | Reference |
| Human 12/15-LOX (15-LOX-1) | 200 nM | [1][3][5][6] |
Table 2: Selectivity of this compound against other LOX and COX Isozymes
| Enzyme | IC₅₀ | Selectivity Fold (vs. human 12/15-LOX) | Reference |
| Human 5-LOX | >50 µM | >250 | [3][5] |
| Human Platelet 12-LOX | >100 µM | >500 | [5] |
| Human 15-LOX-2 | >50 µM | >250 | [3] |
| Ovine COX-1 | <10% inhibition at 15 µM | Not applicable | [5] |
| Human COX-2 | <10% inhibition at 15 µM | Not applicable | [5] |
Signaling Pathways Involving 12/15-Lipoxygenase
12/15-LOX is a key enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, leading to the production of bioactive lipid mediators. These mediators are involved in various signaling pathways that regulate inflammation, oxidative stress, and cell death.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 12/15-Lipoxygenase Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application of ML351 in High-Throughput Screening Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML351 is a potent and highly selective small-molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the pathophysiology of various diseases, including neurodegenerative conditions, cancer, and atherosclerosis.[1][2] Discovered through a quantitative high-throughput screening (qHTS) campaign, this compound serves as a valuable chemical probe for studying the biological functions of 15-LOX-1 and as a lead compound for drug development.[1][2] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) and related assays.
Mechanism of Action
This compound exhibits a mixed-type inhibition pattern against 15-LOX-1 and is characterized by its high potency and selectivity.[1][2][3] It does not operate by reducing the active-site ferric ion, a mechanism common to some other lipoxygenase inhibitors.[1][2] The primary signaling pathway affected by this compound involves the downstream effects of 15-LOX-1 inhibition. By blocking the enzymatic activity of 15-LOX-1, this compound reduces the production of lipid hydroperoxides, thereby mitigating lipid peroxidation and subsequent inflammatory responses.[4] One key downstream effect is the suppression of NLRP3 inflammasome activation, leading to decreased production of pro-inflammatory cytokines such as IL-1β.[4]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Isozyme | IC50 | Selectivity Fold vs. 15-LOX-1 | Reference |
| 15-LOX-1 | 200 nM | - | [1][2][5][6][7] |
| 5-LOX | > 50 µM | > 250-fold | [1][2][5] |
| Platelet 12-LOX | > 50 µM | > 250-fold | [1][2][5] |
| 15-LOX-2 | > 50 µM | > 250-fold | [1][2][5] |
| Ovine COX-1 | > 50 µM | > 250-fold | [1][2][5] |
| Human COX-2 | > 50 µM | > 250-fold | [1][2][5] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Half-life (T1/2) in plasma | ~ 1 hour | [2] |
| Half-life (T1/2) in brain | ~ 1 hour | [2] |
| Cmax in plasma | 13.8 µM | [2] |
| Cmax in brain | 28.8 µM | [2] |
| Brain/Plasma Ratio | 2.8 | [2] |
Experimental Protocols
Quantitative High-Throughput Screening (qHTS) Assay for 15-LOX-1 Inhibition
This protocol describes the primary screening assay used for the discovery of this compound.[2]
Materials:
-
1536-well Greiner black clear-bottom assay plates
-
Recombinant human 15-lipoxygenase-1 (15-hLO-1)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5)
-
This compound or other test compounds
-
DMSO (for compound dilution)
-
Fully integrated robotic screening system (e.g., Kalypsys)
-
Pintool for compound transfer
-
Plate reader capable of measuring absorbance (e.g., ViewLux high-throughput CCD imager)
Protocol:
-
Enzyme Preparation: Prepare a solution of 15-hLO-1 in assay buffer to a final concentration of 40 nM.
-
Assay Plate Preparation: Dispense 3 µL of the 15-hLO-1 enzyme solution into each well of a 1536-well assay plate.
-
Compound Addition: Transfer 23 nL of test compounds (solubilized in DMSO) and controls (DMSO only for negative control, known inhibitor for positive control) to the assay plate using a pintool.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 1 µL of arachidonic acid substrate solution to each well to achieve a final concentration of 50 µM.
-
Reaction Incubation: Incubate the plate for 30 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at appropriate wavelengths (e.g., 405 nm and 573 nm) using a plate reader.
-
Data Analysis: Normalize the data using the signals from the positive and negative control wells. Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based Assay for Neuroprotection against Oxidative Stress
This protocol is based on the use of this compound to protect mouse neuronal HT-22 cells from glutamate-induced oxidative toxicity.[2]
Materials:
-
HT-22 mouse neuronal cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum and penicillin/streptomycin
-
96-well cell culture plates
-
Glutamate
-
This compound
-
DMSO
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
Protocol:
-
Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Cell Culture: Culture the cells for 18 hours, or until they reach approximately 50-70% confluency.
-
Treatment:
-
Prepare fresh culture medium containing 5 mM glutamate.
-
Prepare solutions of this compound at various concentrations in the glutamate-containing medium. Ensure the final DMSO concentration is consistent across all wells (maximum 0.1%).
-
Include control wells with:
-
Medium only (untreated)
-
Medium with 5 mM glutamate and DMSO (vehicle control)
-
-
Exchange the existing medium in the wells with 100 µL of the prepared treatment solutions.
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cytotoxicity Assessment: Measure cell death by quantifying the release of LDH into the culture medium using a commercially available LDH assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell death relative to the glutamate-treated vehicle control. Determine the protective effect of this compound at different concentrations.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of 15-LOX-1, making it an invaluable tool for high-throughput screening and mechanistic studies. The provided protocols for a primary biochemical HTS assay and a secondary cell-based neuroprotection assay offer a solid foundation for researchers investigating the role of 15-LOX-1 in disease and for the discovery of novel therapeutics targeting this enzyme.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for ML351-Induced Neuroprotection in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), to induce neuroprotection in primary neuron cultures. This compound has demonstrated significant efficacy in mitigating oxidative stress-induced neuronal cell death and reducing neuroinflammation. This document outlines the underlying mechanism of action, detailed experimental protocols for cell culture and treatment, and methods for assessing neuroprotection. The provided information is intended to facilitate the use of this compound as a tool in neurodegenerative disease research and drug development.
Introduction
Neurodegenerative diseases are often characterized by oxidative stress and neuroinflammation, leading to progressive neuronal loss. The enzyme 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase in mice, plays a critical role in mediating oxidative stress-induced cell death in neurons.[1] this compound is a potent and selective small molecule inhibitor of human 15-LOX-1, exhibiting an IC50 of 200 nM.[2] By inhibiting 15-LOX-1, this compound effectively reduces lipid peroxidation and suppresses downstream inflammatory cascades, thereby protecting neurons from oxidative damage.[1][3] Studies have shown that this compound can protect neuronal cells from glutamate-induced oxidative toxicity and significantly reduce infarct size in in vivo models of ischemic stroke.[2] These neuroprotective properties make this compound a valuable pharmacological tool for studying the role of the 15-LOX-1 pathway in neuronal injury and for evaluating potential therapeutic strategies for neurodegenerative disorders.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the potent and selective inhibition of 15-LOX-1. Under conditions of oxidative stress, increased intracellular reactive oxygen species (ROS) activate 15-LOX-1. This enzyme then catalyzes the peroxidation of polyunsaturated fatty acids within cellular membranes, leading to lipid hydroperoxide formation, which further amplifies oxidative stress and can directly damage organelles like mitochondria.[4] This cascade of events contributes to neuronal cell death.
This compound blocks this pathway at a critical juncture by inhibiting 15-LOX-1 activity. This inhibition leads to a reduction in lipid peroxidation and suppresses the activation of pro-inflammatory signaling pathways.[3] Specifically, this compound treatment has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3] Concurrently, it can promote the expression of anti-inflammatory cytokines like interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β).[3] Furthermore, this compound has been observed to inhibit the activation of NLRP1 and NLRP3 inflammasomes, key components of the inflammatory response in the brain.[3]
While not a direct activator of the Nrf2 pathway, the reduction of oxidative stress by this compound can indirectly support the cellular antioxidant response system, of which Nrf2 is a master regulator.[5][6]
Data Presentation
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 (15-LOX-1) | 200 nM | Human 15-LOX-1 | [2] |
| Neuroprotection (Glutamate-induced toxicity) | Significant at 1-10 µM | HT-22 mouse neuronal cells | [2] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Ischemic Stroke
| Parameter | Effect of this compound Treatment | Time Point | Reference |
| Infarct Volume | Significantly reduced | 6, 24, and 72 hours | [3] |
| Neurological Deficit Score | Significantly improved | 6, 24, and 72 hours | [3] |
| Lipid Peroxidation (MDA levels) | Significantly attenuated | 6, 24, and 72 hours | [3] |
| IL-1β (pro-inflammatory) | Significantly decreased | 6 and 24 hours | [3] |
| IL-6 (pro-inflammatory) | Significantly decreased | 24 hours | [3] |
| TNF-α (pro-inflammatory) | Significantly decreased | 24 hours | [3] |
| IL-10 (anti-inflammatory) | Significantly increased | 24 and 72 hours | [3] |
| TGF-β (anti-inflammatory) | Significantly increased | 72 hours | [3] |
| NLRP1 Inflammasome Activation | Significantly decreased | 6, 24, and 72 hours | [3] |
| NLRP3 Inflammasome Activation | Significantly decreased | 6, 24, and 72 hours | [3] |
Experimental Protocols
Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from standard procedures for isolating and culturing primary neurons.
Materials:
-
Embryonic day 15-18 mice or rats
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX™ Supplement
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.05%)
-
DNase I
-
Poly-D-lysine or Poly-L-lysine
-
Laminin
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Fetal Bovine Serum (FBS), heat-inactivated
Procedure:
-
Coat culture plates or coverslips with poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry. For enhanced neuronal attachment and health, a secondary coating of laminin (10 µg/mL in DPBS) can be applied for at least 2 hours at 37°C.
-
Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect embryonic cortices in ice-cold DPBS.
-
Mince the cortical tissue and transfer to a conical tube.
-
Digest the tissue with 0.05% Trypsin-EDTA for 15 minutes at 37°C.
-
Gently triturate the tissue in Neurobasal Medium containing 10% FBS and DNase I (100 U/mL) to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal Medium (supplemented with B-27, GlutaMAX™, and Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate neurons at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm² on the pre-coated culture vessels.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh complete Neurobasal Medium. Continue to replace half of the medium every 3-4 days.
This compound Treatment for Neuroprotection Against Oxidative Stress
This protocol describes the application of this compound to protect primary neurons from glutamate-induced oxidative toxicity, a common in vitro model of neuronal stress.
Materials:
-
Primary neuron cultures (7-10 days in vitro)
-
This compound (stock solution in DMSO)
-
L-Glutamic acid
-
Complete Neurobasal Medium
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in complete Neurobasal Medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Pre-treat the primary neuron cultures with the this compound-containing medium for 1-2 hours at 37°C. Include a vehicle control group treated with medium containing the same final concentration of DMSO.
-
Induce oxidative stress by adding L-glutamic acid to the culture medium to a final concentration of 5 mM.
-
Incubate the cultures for 18-24 hours at 37°C.
-
Assess cell viability and neuroprotection using an LDH assay.
Assessment of Neuroprotection: LDH Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.
Procedure:
-
Following the 18-24 hour incubation period, carefully collect the culture supernatant from each well.
-
Lyse the remaining cells in each well with the lysis buffer provided in the LDH assay kit to determine the maximum LDH release.
-
Follow the manufacturer's instructions for the LDH Cytotoxicity Assay Kit to measure the LDH activity in the collected supernatants and the cell lysates.
-
Calculate the percentage of cytotoxicity as follows: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Experimental LDH Release: LDH in the supernatant of treated wells.
-
Spontaneous LDH Release: LDH in the supernatant of untreated, healthy control wells.
-
Maximum LDH Release: Total LDH from lysed control wells.
-
Visualizations
Caption: this compound Signaling Pathway for Neuroprotection.
Caption: Experimental Workflow for this compound Neuroprotection Assay.
References
- 1. Novel Lipoxygenase Inhibitors as Neuroprotective Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12/15-Lipoxygenase targets neuronal mitochondria under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of Nrf2 signaling pathway in the neuroprotective activity of natural kaurane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML351: A Potent and Selective 15-Lipoxygenase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ML351, a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1). Detailed protocols for key in vitro and in vivo experiments are included to facilitate the study of this compound in various research settings.
Introduction
This compound is a small molecule inhibitor of 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in a range of inflammatory diseases, neurodegenerative disorders, and diabetes.[1][2][3] It exhibits high potency and selectivity for human 15-LOX-1, making it a valuable tool for investigating the role of this enzyme in disease pathology.[2][3][4] this compound has demonstrated neuroprotective effects, the ability to reduce oxidative stress, and the capacity to mitigate inflammation in various preclinical models.[1][2][5]
Physicochemical and Pharmacokinetic Properties
This compound is a novel chemotype for 15-LOX-1 inhibition with a molecular weight of 249 Da.[2][6] It has demonstrated favorable permeability and is not susceptible to the action of P-glycoprotein 1 (Pgp), a common efflux transporter.[2]
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Selectivity | Reference |
| Human 15-LOX-1 | 200 nM | >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2 | [2][3][4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (Plasma) | Value (Brain) | Dosing | Reference |
| Cmax | 13.8 µM | 28.8 µM | 48 mg/kg, IP | [2] |
| Tmax | Not Reported | Not Reported | 48 mg/kg, IP | |
| T1/2 | ~ 1 hour | ~ 1 hour | 48 mg/kg, IP | [2] |
| Brain/Plasma Ratio | 2.8 | - | 48 mg/kg, IP | [2] |
IP: Intraperitoneal; PO: Per os (by mouth)
Higher plasma and tissue levels of this compound were achieved after intraperitoneal (IP) dosing compared to oral (PO) administration in C57BL/6J mice.[1] The drug showed preferential distribution to fat tissue.[1]
Pharmacodynamics and Mechanism of Action
This compound is a mixed inhibitor of 15-LOX-1 that binds tightly to the enzyme without reducing the active-site ferric ion.[2][3] By inhibiting 12/15-LOX, this compound blocks the production of pro-inflammatory lipid mediators such as 12-hydroxyeicosatetraenoic acid (12-HETE).[1] This inhibition leads to a reduction in oxidative stress and inflammation.
The key downstream effects of this compound include:
-
Reduction of Reactive Oxygen Species (ROS): this compound has been shown to decrease the production of ROS in mouse and human islets in vitro.[1]
-
Enhancement of Nrf2 Nuclear Translocation: By inhibiting 12/15-LOX, this compound promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant genes.[1]
-
Suppression of Inflammasome Activation: this compound can suppress the activation of the NLRP3 and NLRP1 inflammasomes, leading to a decrease in the release of pro-inflammatory cytokines like IL-1β.[5]
-
Modulation of Inflammatory Cytokines: Treatment with this compound has been shown to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, while increasing the levels of anti-inflammatory cytokines like IL-10.[5]
Signaling Pathway
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Measuring the Efficacy of ML351 in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for evaluating the therapeutic efficacy of ML351, a potent and selective inhibitor of 12/15-lipoxygenase (12/15-LOX), in preclinical animal models of Parkinson's Disease (PD). Parkinson's is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Oxidative stress and neuroinflammation are key contributors to this neurodegenerative process. This compound offers a promising neuroprotective strategy by inhibiting 12/15-LOX, an enzyme implicated in lipid peroxidation and inflammatory pathways.[1][2][3] This document outlines detailed protocols for inducing PD in rodent models, administering this compound, and subsequently measuring its efficacy through a combination of behavioral, neurochemical, histological, and biochemical assessments.
Introduction to this compound and its Mechanism of Action
This compound is a selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1), the homolog of 12/15-lipoxygenase (12/15-LOX) in mice.[1][2] The 12/15-LOX enzyme plays a significant role in the pathophysiology of neurodegenerative disorders by catalyzing the peroxidation of lipids, which contributes to oxidative stress and cell death.[1][3] this compound has been demonstrated to be neuroprotective in models of oxidative stress-induced neuronal death and can effectively cross the blood-brain barrier.[1] Its mechanism involves the suppression of lipid peroxidation and the downstream activation of inflammatory pathways, such as the NLRP3 inflammasome.[3] By mitigating these pathological processes, this compound is a candidate for slowing disease progression in Parkinson's disease.
Experimental Design and Workflow
A robust experimental design is critical for accurately assessing the efficacy of this compound. The following workflow outlines the key stages, from animal model induction to endpoint analysis.
Animal Models of Parkinson's Disease
Neurotoxin-based models are widely used for their reliability in inducing dopaminergic neurodegeneration.[4]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model (Mouse): This model is one of the most common for analyzing the effects of drugs on dopaminergic neurons.[4] MPTP is a prodrug that, once metabolized, selectively destroys dopaminergic neurons in the substantia nigra.
-
6-OHDA (6-hydroxydopamine) Model (Rat/Mouse): This model produces well-defined and stable behavioral deficits.[5] 6-OHDA is directly injected into the brain (e.g., substantia nigra or medial forebrain bundle) to create a lesion of the nigrostriatal pathway.
Treatment Groups
-
Sham Control: Vehicle injection (no neurotoxin) + Vehicle for this compound.
-
PD Model Control: Neurotoxin injection (MPTP or 6-OHDA) + Vehicle for this compound.
-
This compound Treatment Group: Neurotoxin injection + this compound.
-
(Optional) this compound Only Control: Vehicle injection (no neurotoxin) + this compound.
Experimental Protocols
Protocol: MPTP-Induced PD Model in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Reagents: MPTP-HCl, sterile saline (0.9% NaCl).
-
Procedure (Sub-acute Regimen):
-
Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL.
-
Administer MPTP intraperitoneally (i.p.) at a dose of 20 mg/kg.[6]
-
Inject once daily for 4-5 consecutive days.
-
House animals with appropriate care and monitoring. Behavioral testing can commence 7 days after the final injection.
-
Protocol: this compound Administration
-
Formulation: this compound can be formulated in a vehicle such as DMSO, followed by dilution in saline or corn oil for administration. Note: Vehicle composition and route of administration should be optimized based on preliminary pharmacokinetic studies.
-
Dosage: A dose of 50 mg/kg has been used in murine models for other conditions.[7] Dose-response studies are recommended to determine the optimal therapeutic dose for PD models.
-
Administration: Administer this compound (e.g., subcutaneously or via oral gavage) starting 24 hours before the first neurotoxin injection and continuing daily throughout the study period.
Protocol: Behavioral Assessment of Motor Function
This test assesses motor coordination and balance.[6]
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Procedure:
-
Training: Place mice on the rotarod at a constant low speed (e.g., 4 RPM) for 2-3 days prior to baseline testing.
-
Testing: Place the mouse on the rod and accelerate from 4 to 40 RPM over a 5-minute period.
-
Measurement: Record the latency to fall from the rod.
-
Trials: Perform 3 trials per mouse with a 15-20 minute inter-trial interval. The average latency is used for analysis.
-
This test evaluates forelimb use asymmetry, particularly useful in unilateral lesion models but also informative for bilateral deficits.[8]
-
Apparatus: A transparent glass cylinder (e.g., 10 cm diameter, 15 cm height).
-
Procedure:
-
Place the mouse individually into the cylinder.[8]
-
Videotape the mouse for 3-5 minutes.[8]
-
Measurement: Count the number of times the mouse rears up and touches the cylinder wall with its left forepaw, right forepaw, or both forepaws simultaneously.
-
Analysis: Calculate the percentage of contralateral limb use (for unilateral models) or look for a general reduction in rearing behavior.
-
This test measures general locomotor activity and exploratory behavior.[9]
-
Apparatus: A square arena (e.g., 40x40 cm) with automated tracking software.
-
Procedure:
-
Acclimate mice to the testing room for at least 30-60 minutes.[8]
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore freely for 10-15 minutes.
-
Measurement: The software will track and record total distance traveled, velocity, and time spent in the center versus the periphery.[9]
-
Protocol: Post-Mortem Tissue Analysis
-
Deeply anesthetize the animal (e.g., with isoflurane or pentobarbital).
-
Perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) for histology, or saline only for biochemical/neurochemical analyses.
-
Dissect the brain. For histology, post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.[10] For other analyses, rapidly dissect the striatum and substantia nigra, snap-freeze in liquid nitrogen, and store at -80°C.
This procedure identifies surviving dopaminergic neurons.[11][12]
-
Sectioning: Cut 30-40 µm thick coronal sections of the substantia nigra and striatum using a cryostat or vibratome.[10]
-
Staining (Free-Floating Method):
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour.
-
Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:1000 dilution).
-
Wash sections in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours.
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize the staining using 3,3'-Diaminobenzidine (DAB) as a chromogen.
-
Mount sections onto slides, dehydrate, and coverslip.
-
Unbiased stereology is the gold standard for estimating the total number of TH-positive neurons.[13]
-
Apparatus: A microscope equipped with a motorized stage, imaging software, and stereology software (e.g., Stereo Investigator) or implementation of the optical fractionator method with standard microscopy equipment.[10][13]
-
Procedure:
-
Systematically and randomly sample the stained sections throughout the entire substantia nigra pars compacta (SNpc).
-
Use the optical fractionator probe to count TH-positive cells within a defined counting frame that is moved in a grid pattern across the tissue section.
-
The software or manual calculation will provide an unbiased estimate of the total number of neurons in the SNpc.
-
These assays are performed on frozen tissue homogenates from the substantia nigra or striatum.
-
Lipid Peroxidation (MDA Assay): Measure malondialdehyde (MDA), a product of lipid peroxidation, using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.[3][14]
-
Protein Oxidation (Protein Carbonyl Assay): Quantify protein carbonyl levels using a commercially available ELISA kit. Increased carbonyls are an indicator of oxidative damage to proteins.[15]
-
DNA Oxidation (8-OHdG Assay): Measure 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, using an ELISA kit.[16]
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Behavioral Assessment Data
| Group | N | Rotarod Latency (s) | Cylinder Test (% Rears) | Open Field (Total Distance, m) |
|---|---|---|---|---|
| Sham + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MPTP + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MPTP + this compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Histological and Biochemical Data
| Group | N | TH+ Neurons in SNpc (Stereology) | Striatal TH Fiber Density (%) | MDA Levels (nmol/mg protein) | Protein Carbonyls (nmol/mg protein) |
|---|---|---|---|---|---|
| Sham + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MPTP + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MPTP + this compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols detailed in these application notes provide a framework for the systematic evaluation of this compound's therapeutic potential in established animal models of Parkinson's disease. By combining behavioral, histological, and biochemical endpoints, researchers can generate robust data to determine if this compound can mitigate motor deficits, protect dopaminergic neurons, and reduce oxidative stress, thereby supporting its further development as a disease-modifying therapy for Parkinson's disease.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound As Treatment For Stroke And Ischemic Brain Injury - Available technology for licensing from the University of California, Santa Cruz [techtransfer.universityofcalifornia.edu]
- 3. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 5. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipoxygenase inhibitor this compound dysregulated an innate inflammatory response leading to impaired cardiac repair in acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model [jove.com]
- 9. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 10. Video: Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment [jove.com]
- 11. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients [mdpi.com]
- 15. scivisionpub.com [scivisionpub.com]
- 16. The Role of Oxidative Stress in Parkinson’s Disease | MDPI [mdpi.com]
Application Notes and Protocols: Utilizing ML351 to Investigate Lipid Peroxidation Pathways
Introduction
Lipid peroxidation, the oxidative degradation of lipids, is a critical process implicated in numerous physiological and pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. A key family of enzymes driving this process is the lipoxygenases (LOXs). Specifically, 12/15-lipoxygenase (12/15-LOX), also known as 15-lipoxygenase-1 (15-LOX-1), plays a significant role by catalyzing the dioxygenation of polyunsaturated fatty acids (PUFAs), leading to the formation of lipid hydroperoxides. This initiates a cascade of events that can culminate in ferroptosis, an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides.[1][2]
ML351 is a potent and highly selective inhibitor of human 12/15-LOX.[3][4] Its high specificity and cell permeability make it an invaluable chemical probe for elucidating the role of 12/15-LOX in lipid peroxidation pathways and for exploring the therapeutic potential of inhibiting this enzyme in various disease models.[4][5] These application notes provide detailed protocols for utilizing this compound to investigate its effects on 12/15-LOX activity and lipid peroxidation in both biochemical and cellular contexts.
This compound: Properties and Quantitative Data
This compound is a small molecule inhibitor with well-characterized biochemical and pharmacological properties.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁N₃O | |
| Molecular Weight | 249.27 g/mol | [6] |
| CAS Number | 847163-28-4 | |
| Solubility | Soluble to 100 mM in DMSO | |
| Aqueous Solubility | 1.2 µM (in PBS) | [4] |
| Storage | Store at -20°C |
Table 2: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC₅₀ | Selectivity | Reference |
| Human 12/15-LOX (15-LOX-1) | 200 nM | - | [3][4][6] |
| 5-LOX | >50 µM | >250-fold | [4] |
| Platelet 12-LOX | >50 µM | >250-fold | [4] |
| 15-LOX-2 | >50 µM | >250-fold | [4] |
| ovine COX-1 | >50 µM | >250-fold | [4] |
| human COX-2 | >50 µM | >250-fold | [4] |
Mechanism of Action: Inhibition of 12/15-LOX-Mediated Lipid Peroxidation
This compound acts as a tight-binding, mixed inhibitor of 12/15-LOX.[4] The enzyme 12/15-LOX abstracts a hydrogen atom from a PUFA, typically found within cell membranes, and facilitates the insertion of molecular oxygen. This creates a lipid hydroperoxide (L-OOH), a primary product of lipid peroxidation. In the presence of ferrous iron (Fe²⁺), these lipid hydroperoxides can be further converted into highly reactive lipid radicals, propagating a chain reaction of lipid damage. This uncontrolled lipid peroxidation is a hallmark of ferroptosis.[1][2] By inhibiting 12/15-LOX, this compound directly blocks the initial enzymatic step, thereby preventing the accumulation of lipid peroxides and protecting cells from ferroptotic death.
Caption: this compound inhibits 12/15-LOX, blocking PUFA oxidation and subsequent ferroptosis.
Experimental Protocols
Here we provide detailed protocols for assessing the activity of this compound.
Protocol 1: In Vitro 12/15-Lipoxygenase Inhibition Assay (UV-Vis Spectrophotometry)
This protocol is adapted from methods used in the characterization of this compound and is designed to measure the direct inhibitory effect of the compound on purified 12/15-LOX enzyme activity.[4] The assay monitors the formation of the conjugated diene product, which absorbs light at 234 nm.
A. Materials
-
Purified human 12/15-LOX enzyme
-
This compound (stock solution in DMSO)
-
Arachidonic acid (substrate, stock solution in ethanol)
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.01% Triton X-100
-
DMSO (for control and dilutions)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer capable of reading at 234 nm
B. Experimental Workflow
References
- 1. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of ML351 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor in vivo bioavailability of the 15-lipoxygenase-1 (15-LOX-1) inhibitor, ML351.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo bioavailability of this compound?
A1: The primary factors contributing to the poor in vivo bioavailability of this compound are its low aqueous solubility and variable metabolic stability. This compound has a reported aqueous kinetic solubility of only 1.2 μM in PBS buffer[1]. Additionally, it exhibits species-dependent microsomal stability, with a half-life of about 18 minutes in rat liver microsomes and a more rapid 5.5 minutes in mouse liver microsomes[1].
Q2: Is oral administration of this compound feasible?
A2: While challenging, oral administration of this compound is feasible with appropriate formulation. Pharmacokinetic studies in mice have shown that intraperitoneal (IP) administration results in significantly higher plasma and tissue concentrations compared to per os (PO) administration[2]. However, with a suitable formulation, oral delivery can be achieved.
Q3: Are there any analogs of this compound with improved bioavailability?
A3: Yes, an analog named ML355 has been developed and is reported to have a "vastly improved PK and ADME profile" compared to this compound[1]. ML355 demonstrates good oral bioavailability in mice[3].
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1), with an IC50 of 200 nM[1][4]. 15-LOX-1 is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids like arachidonic and linoleic acid, playing a role in inflammatory pathways[4][5]. By inhibiting 15-LOX-1, this compound can modulate inflammatory responses, which has been demonstrated in in vivo models of ischemic stroke and type 1 diabetes[1][2].
Troubleshooting Guide
Issue: Low or undetectable plasma/tissue concentrations of this compound after administration.
Possible Cause 1: Inadequate Vehicle/Formulation
This compound's poor aqueous solubility requires a suitable vehicle for effective in vivo delivery.
-
Solution 1.1: Intraperitoneal or Subcutaneous Administration. For initial in vivo studies, consider intraperitoneal (i.p.) or subcutaneous (s.c.) administration, which can bypass first-pass metabolism and improve systemic exposure.
-
Solution 1.2: Co-solvent Systems. For i.p. or s.c. injections, a co-solvent system can be employed. A common approach is to first dissolve this compound in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute it with a suitable vehicle like corn oil or saline[6]. It is critical to ensure the final DMSO concentration is low (typically <5-10%) to avoid toxicity[7][8].
-
Solution 1.3: Suspension for Oral Gavage. For oral administration, a suspension can be prepared. A common method involves using 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in purified water[9].
Possible Cause 2: Rapid Metabolism
This compound is subject to cytochrome P450-mediated degradation[1].
-
Solution 2.1: Use of an Improved Analog. Consider using ML355, an analog with enhanced metabolic stability and oral bioavailability[1][3].
Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound and its improved analog, ML355, in mice.
Table 1: Pharmacokinetic Properties of this compound in C57BL/6J Mice after a Single 48 mg/kg Dose
| Administration Route | Tissue | Cmax (ng/mL or ng/g) | tmax (h) | AUC (ng·h/mL or ng·h/g) | t1/2 (h) |
| Intraperitoneal (IP) | Plasma | 7100 ± 1500 | 0.25 | 6000 ± 900 | 1.3 ± 0.2 |
| Brain | 12000 ± 2000 | 0.5 | 15000 ± 2000 | 2.1 ± 0.3 | |
| Fat | 110000 ± 15000 | 2 | 450000 ± 80000 | 6.0 ± 1.0 | |
| Liver | 40000 ± 7000 | 0.5 | 40000 ± 8000 | 2.0 ± 0.3 | |
| Pancreas | 15000 ± 3000 | 0.5 | 14000 ± 2000 | 1.5 ± 0.2 | |
| Oral (PO) | Plasma | 300 ± 100 | 0.5 | 600 ± 200 | 1.9 ± 0.4 |
| Brain | 400 ± 100 | 1 | 1000 ± 300 | 2.5 ± 0.5 | |
| Fat | 15000 ± 4000 | 4 | 100000 ± 20000 | 6.5 ± 1.2 | |
| Liver | 4000 ± 1000 | 1 | 8000 ± 2000 | 2.8 ± 0.6 | |
| Pancreas | 1000 ± 300 | 1 | 2000 ± 500 | 2.2 ± 0.4 |
Data adapted from[2][10]. Values are presented as mean ± SEM.
Table 2: Pharmacokinetic Properties of ML355 in Mice
| Administration Route | Dose (mg/kg) | Cmax (µM) | t1/2 (h) | Oral Bioavailability (%F) |
| Intravenous (IV) | 3 | - | 2.9 | - |
| Oral (PO) | 30 | ~57 | - | 20 |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a solution for i.p. administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile vials and syringes
-
-
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound powder in a minimal volume of DMSO to create a concentrated stock solution. For example, a 50:50 DMSO:corn oil mixture can be a starting point[6].
-
Gently warm and vortex the solution to ensure complete dissolution.
-
In a separate sterile vial, measure the required volume of corn oil.
-
Slowly add the this compound/DMSO stock solution to the corn oil while vortexing to create a uniform solution.
-
Ensure the final concentration of DMSO is below 5-10% of the total injection volume to minimize toxicity[7][8].
-
Administer the desired dose to the animal based on its body weight. Always include a vehicle control group (DMSO + corn oil) in your experiment.
-
Protocol 2: Preparation of this compound for Oral Gavage (p.o.)
This protocol is for preparing a suspension of this compound for oral administration.
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% CMC-Na vehicle to create a smooth paste. This prevents clumping.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously mixing to form a uniform suspension.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes.
-
Continuously stir the suspension during dosing to ensure homogeneity. Administer the appropriate volume to the animal via oral gavage. Include a vehicle control group (0.5% CMC-Na).
-
Visualizations
Signaling Pathway of 15-Lipoxygenase-1 (15-LOX-1)
Caption: Simplified signaling pathway of 15-LOX-1 and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study
Caption: A general workflow for conducting in vivo pharmacokinetic studies of this compound.
Logical Relationship: Overcoming Poor Bioavailability
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. First Selective 12-LOX Inhibitor, ML355, Impairs Thrombus Formation and Vessel Occlusion In Vivo With Minimal Effects on Hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
Addressing off-target effects of ML351 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1). Our goal is to help you design robust experiments and navigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor with high potency and selectivity for 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-LOX in mice.[1][2] It has an IC50 of approximately 200 nM for human 15-LOX-1 and exhibits over 250-fold selectivity against related enzymes like 5-LOX, 12-LOX, 15-LOX-2, and cyclooxygenases (COX-1 and COX-2).[1] this compound is cell-permeable, crosses the blood-brain barrier, and has shown efficacy in various preclinical models, including those for ischemic stroke and neurodegenerative diseases.[1]
Q2: Are there known off-target effects of this compound?
While this compound is highly selective for 15-LOX-1, like most small molecule inhibitors, it can exert off-target effects, particularly at higher concentrations. While broad off-target screening results are not widely published, some studies suggest that this compound can influence other signaling pathways.
Notably, this compound has been shown to suppress the activation of the NLRP1 and NLRP3 inflammasomes, leading to a reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This anti-inflammatory effect may be, in part, independent of its 15-LOX-1 inhibitory activity.
Q3: What are the best practices for designing experiments with this compound?
To ensure the observed effects are due to the inhibition of 15-LOX-1, a multi-faceted approach to experimental design is recommended:
-
Dose-Response: Perform dose-response studies to identify the optimal concentration range for 15-LOX-1 inhibition with minimal off-target effects.
-
Negative Control: Use an inactive analog of this compound as a negative control.
-
Genetic Knockdown/Knockout: Whenever possible, use genetic approaches (e.g., siRNA, shRNA, CRISPR/Cas9) to deplete 15-LOX-1 and confirm that the phenotype of genetic depletion recapitulates the pharmacological effect of this compound.
-
Rescue Experiments: In 15-LOX-1 deficient cells, this compound should have no effect.
-
Measure Target Engagement: Directly measure the inhibition of 15-LOX-1 activity by quantifying its enzymatic products, such as 12-HETE or 15-HETE.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound | Solubility issues: this compound has poor aqueous solubility. | Prepare a fresh, high-concentration stock solution in 100% DMSO. For cell culture experiments, dilute the stock solution in pre-warmed media immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. The final DMSO concentration in your experiment should be kept low (typically <0.5%) and consistent across all conditions, including vehicle controls. |
| Degradation of this compound: The compound may have degraded due to improper storage. | Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light. | |
| Incorrect dosage: The concentration used may be too low for effective inhibition or too high, leading to off-target effects or cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Start with a concentration range around the reported IC50 (200 nM) and extend to micromolar concentrations. | |
| Unexpected cytotoxicity | High concentration: At concentrations above 20 µM, this compound may induce cytotoxicity by disrupting cell membrane stability.[3] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. If high concentrations are necessary, consider shorter incubation times. |
| Off-target effects: The observed cytotoxicity may be due to the inhibition of other cellular targets. | Use an inactive analog of this compound as a negative control to determine if the cytotoxicity is specific to the on-target activity. Additionally, perform a lactate dehydrogenase (LDH) assay to quantify cytotoxicity across a range of this compound concentrations. | |
| Observed phenotype is not consistent with 15-LOX-1 inhibition | Off-target effects: this compound may be modulating other signaling pathways. For example, it has been shown to have anti-inflammatory effects by suppressing the NLRP3 inflammasome. | To dissect on-target versus off-target effects, use a multi-pronged approach: 1. Inactive Control: Use an inactive analog, such as compound 34 (5-(methylamino)-2-(naphthalen-2-yl)oxazole-4-carbonitrile), which does not inhibit 15-LOX-1. 2. Genetic Controls: Use cells with genetic knockout or knockdown of 15-LOX-1. This compound should not produce the same effect in these cells. 3. Measure Target Products: Directly measure the levels of 15-LOX-1 enzymatic products (e.g., 12-HETE, 15-HETE) to confirm target engagement at the concentrations used. |
Experimental Protocols
Protocol 1: Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol is for measuring intracellular ROS levels, which can be modulated by 15-LOX-1 activity.
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (DMSO) and a positive control for ROS induction (e.g., H₂O₂).
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in pre-warmed serum-free medium.
-
Remove the treatment media from the cells and wash once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Quantification of 12-Hydroxyeicosatetraenoic Acid (12-HETE) by ELISA
This protocol is for measuring the production of 12-HETE, a downstream product of 12/15-LOX, to assess this compound target engagement.
Materials:
-
12-HETE ELISA kit
-
Cell culture supernatant or cell lysate
-
Microplate reader
Procedure:
-
Sample Collection:
-
Culture cells to the desired confluency and treat with this compound or vehicle control.
-
Collect the cell culture supernatant and/or prepare cell lysates.
-
Centrifuge the samples to remove any cellular debris.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions provided with the 12-HETE ELISA kit. This typically involves:
-
Preparing standards and samples.
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a biotinylated 12-HETE tracer and then a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of 12-HETE in your samples based on the standard curve.
-
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway of this compound
This compound directly inhibits the enzymatic activity of 15-LOX-1, which is responsible for the conversion of arachidonic acid and linoleic acid into bioactive lipid mediators. This inhibition can lead to a reduction in downstream signaling events associated with inflammation, oxidative stress, and ferroptosis.
Caption: On-target signaling pathway of this compound.
Potential Off-Target Signaling Pathway of this compound
This compound may exert anti-inflammatory effects through pathways independent of 15-LOX-1, such as the direct or indirect suppression of the NLRP3 inflammasome.
Caption: Potential off-target effect of this compound on the NLRP3 inflammasome.
Experimental Workflow for Differentiating On- and Off-Target Effects
This workflow provides a logical sequence of experiments to validate that the observed effects of this compound are due to its on-target activity.
Caption: Workflow to validate on-target effects of this compound.
References
ML351 Technical Support Center: Minimizing Toxicity in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize potential toxicity associated with the 12/15-lipoxygenase (12/15-LOX) inhibitor, ML351, in long-term experimental settings. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vivo and in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice.[1][2] It functions as a tight-binding, mixed inhibitor.[1] By inhibiting 12/15-LOX, this compound prevents the oxidation of polyunsaturated fatty acids, a process implicated in various diseases, including neurodegenerative conditions and stroke.[1]
Q2: What is the reported selectivity of this compound?
This compound exhibits excellent selectivity for 15-LOX-1. It has been shown to be over 250-fold more selective for 15-LOX-1 compared to related isozymes such as 5-LOX, platelet 12-LOX, and 15-LOX-2.[1][3] It also shows minimal inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[1][3]
Q3: Has this compound shown any toxicity in preclinical studies?
Existing studies suggest that this compound has a favorable safety profile in several models. In mouse islets, this compound showed no apparent toxicity or induction of apoptosis across a range of concentrations (1-50 μM), in contrast to other 12/15-LOX inhibitors like ML127.[4][5] However, one study noted that a high dose of this compound (48 mg/kg) did not provide a protective effect in a mouse model of diabetes, which could suggest a loss of efficacy or potential for adverse effects at higher concentrations, even though no overt toxicity was observed.[4][5] Some research has indicated that this compound may dysregulate the innate inflammatory response in certain contexts, so careful evaluation of inflammatory markers is warranted.[6][7]
Q4: What are the known pharmacokinetic properties of this compound?
This compound is cell-permeable and can cross the blood-brain barrier.[1] In mice, it has a relatively short half-life of approximately one hour in both plasma and brain.[1] After intraperitoneal (IP) administration of 48 mg/kg in mice, higher plasma and tissue concentrations were achieved compared to oral (PO) administration.[4] The compound's stability is good in various aqueous solutions but shows species-dependent differences in microsomal stability, being less stable in mouse liver microsomes than in rat liver microsomes.[1]
Troubleshooting Guide
Issue 1: Observed Adverse Effects or Lack of Efficacy at Higher Doses
-
Possible Cause: As suggested by some studies, higher doses of this compound may not confer additional therapeutic benefit and could potentially lead to off-target effects or a dysregulated physiological response.[4][5]
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to identify the optimal therapeutic window. Start with lower, previously reported effective doses (e.g., 10-24 mg/kg in mice) and carefully escalate.[4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tissue concentrations of this compound with the observed biological effect and any signs of toxicity.
-
Monitor Inflammatory Markers: Given the potential for this compound to modulate inflammation, monitor a panel of pro- and anti-inflammatory cytokines in plasma or tissues of interest.[6][7]
-
Issue 2: Concerns About Off-Target Effects in Long-Term Studies
-
Possible Cause: While this compound is highly selective, chronic administration of any small molecule inhibitor raises the possibility of off-target effects that are not apparent in short-term studies.
-
Troubleshooting Steps:
-
Include a Structurally Related Inactive Control: If available, use a close structural analog of this compound that is inactive against 12/15-LOX to differentiate between on-target and off-target effects.
-
Comprehensive Toxicological Monitoring: In long-term studies, incorporate regular monitoring of animal health, including body weight, food and water intake, and behavioral changes.
-
Regular Organ Function Tests: Perform periodic blood draws for clinical chemistry analysis to assess liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function. At the study endpoint, conduct thorough histopathological examination of major organs.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | IC50 | Fold Selectivity vs. 15-LOX-1 | Reference |
| Human 15-LOX-1 | 200 nM | - | [1][3] |
| Human 5-LOX | > 50 µM | > 250 | [1][3] |
| Human Platelet 12-LOX | > 100 µM | > 500 | [1][3] |
| Human 15-LOX-2 | > 100 µM | > 500 | [1][3] |
| Ovine COX-1 | < 10% inhibition at 15 µM | Not applicable | [1][3] |
| Human COX-2 | < 10% inhibition at 15 µM | Not applicable | [1][3] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration Route | Dose | Reference |
| Plasma Half-life (t1/2) | ~ 1 hour | Intraperitoneal (IP) | 30 mg/kg | [1] |
| Brain Half-life (t1/2) | ~ 1 hour | Intraperitoneal (IP) | 30 mg/kg | [1] |
| Plasma Cmax | 13.8 µM | Intraperitoneal (IP) | 30 mg/kg | [1] |
| Brain Cmax | 28.8 µM | Intraperitoneal (IP) | 30 mg/kg | [1] |
| Brain/Plasma Ratio | 2.8 | Intraperitoneal (IP) | 30 mg/kg |
Experimental Protocols
Protocol 1: Long-Term In Vivo Study with this compound in Mice
-
Animal Model: Select the appropriate mouse strain for the disease model. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dose Formulation: Prepare this compound fresh daily. A common vehicle is a solution of DMSO, PEG400, and saline. The final DMSO concentration should be kept low to avoid vehicle-induced toxicity.
-
Dose Selection and Administration:
-
Based on existing literature, start with a dose range of 10-24 mg/kg, administered once or twice daily via intraperitoneal (IP) injection.[4]
-
Include a vehicle control group and a positive control group if applicable to the disease model.
-
-
Toxicity Monitoring:
-
Daily: Observe animals for any changes in behavior, posture, or activity.
-
Weekly: Record body weight and food/water consumption.
-
Monthly (or at interim time points): Collect blood samples via a non-terminal method (e.g., saphenous vein) for complete blood count (CBC) and serum chemistry analysis (liver and kidney function panels).
-
-
Endpoint Analysis:
-
Perform a complete necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, brain).
-
Fix organs in 10% neutral buffered formalin for histopathological evaluation by a qualified veterinary pathologist.
Visualizations
Caption: Signaling pathway of 12/15-lipoxygenase and the inhibitory action of this compound.
Caption: Experimental workflow for a long-term in vivo study with this compound.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ML 351 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoxygenase inhibitor this compound dysregulated an innate inflammatory response leading to impaired cardiac repair in acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ML351 Central Nervous System Delivery: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of ML351 across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice.[1][2][3] Its primary mechanism involves inhibiting this enzyme, which plays a role in various diseases, including cancer, atherosclerosis, and neurodegenerative conditions like stroke.[1][4] By inhibiting 12/15-LOX, this compound reduces the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and suppresses neuroinflammation, which can protect the integrity of the blood-brain barrier, particularly in the context of ischemic stroke.[5][6][7]
Q2: Does this compound cross the blood-brain barrier?
Yes, studies have shown that this compound can efficiently cross the blood-brain barrier.[1] Pharmacokinetic data from mouse models indicate a brain-to-plasma ratio of 2.8, demonstrating favorable BBB permeability.[1] However, the compound has a relatively short half-life of approximately one hour in both plasma and the brain.[1] This rapid clearance may necessitate strategies to enhance and sustain its concentration in the central nervous system (CNS) for therapeutic efficacy in various disease models.
Q3: Why would I need to improve the delivery of this compound if it already crosses the BBB?
While this compound is BBB-permeable, improving its delivery is a relevant goal for several reasons:
-
Sustaining Therapeutic Concentrations: The short half-life of this compound means that frequent administration may be required to maintain therapeutic levels in the brain.[1] Enhanced delivery systems, such as nanoparticles, can provide a sustained release, prolonging its action.
-
Maximizing Efficacy: For certain neurodegenerative diseases, a higher concentration of the drug at the target site may be required than what is achieved through passive diffusion alone.
-
Reducing Systemic Exposure: By targeting the drug more efficiently to the brain, it may be possible to use lower overall doses, thereby minimizing potential off-target or systemic side effects.[8]
-
Overcoming Model-Specific Challenges: The permeability of the BBB can vary depending on the specific animal model, age, and disease state.[9] An enhanced delivery strategy can help ensure consistent and adequate CNS drug levels across different experimental conditions.
Troubleshooting Guides
This section addresses common problems encountered during in vivo experiments with this compound.
Problem 1: Inconsistent or no therapeutic effect observed in an animal model of CNS disease.
-
Possible Cause: Insufficient concentration of this compound at the brain target site due to its short half-life.
-
Troubleshooting Steps:
-
Verify Dosing Regimen: The half-life of this compound is about 1 hour.[1] Ensure your dosing schedule is frequent enough to maintain the desired concentration. For acute models like stroke, timing of administration relative to the ischemic event is critical.[6][10]
-
Pharmacokinetic Analysis: Perform a pharmacokinetic study in your specific animal model to determine the Cmax and half-life in both plasma and brain tissue. Compare these values to published effective concentrations.
-
Consider a Different Route of Administration: If using systemic administration (e.g., intraperitoneal), consider a route that could offer more direct access to the CNS, such as intranasal delivery.[11]
-
-
-
Possible Cause: Poor solubility or stability of the this compound formulation.
-
Troubleshooting Steps:
-
Check Formulation Protocol: this compound has low aqueous solubility.[1] Ensure it is properly dissolved in a suitable vehicle, such as dimethyl sulfoxide (DMSO), before further dilution for injection.[10]
-
Assess Formulation Stability: Prepare the formulation fresh before each experiment. If stored, validate its stability under your storage conditions.
-
Explore Encapsulation Technologies: For long-term studies, consider encapsulating this compound in a nanoparticle or liposomal formulation to improve solubility and stability.[12][13]
-
-
-
Possible Cause: The 12/15-LOX pathway is not a primary driver of pathology in your specific disease model.
-
Troubleshooting Steps:
-
Confirm Target Expression: Use techniques like Western blot or immunohistochemistry to confirm the expression of 12/15-LOX in the brain region of interest in your model.
-
Measure Target Engagement: Measure levels of 12/15-LOX products (e.g., 12-HETE in mice) in the brain tissue with and without this compound treatment to confirm that the drug is inhibiting its target at the administered dose.[3]
-
-
Logical Troubleshooting Workflow
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound and tissue plasminogen activator combination therapy in a rat model of focal embolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting blood-brain barrier changes during inflammatory pain: an opportunity for optimizing CNS drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
Refining experimental protocols for consistent ML351 results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice.[1][2][3][4][5][6][7] It functions as a tight-binding, mixed inhibitor that does not reduce the active-site ferric ion.[1][4] Its high selectivity makes it a valuable tool for studying the role of 15-LOX-1 in various physiological and pathological processes.[1][2][4]
Q2: What are the main research applications of this compound?
This compound has been utilized in a variety of research areas, including:
-
Neuroprotection: It has been shown to protect against oxidative glutamate toxicity in neuronal cells and reduce infarct size in animal models of ischemic stroke.[1][4][8]
-
Diabetes: this compound can prevent dysglycemia and reduce β-cell oxidative stress in mouse models of Type 1 Diabetes.[2][9][10]
-
Inflammation: It has been demonstrated to attenuate neuroinflammation by suppressing inflammasomes.[11][12]
-
Ferroptosis: Research indicates that this compound can inhibit lipid peroxidation and ferroptosis in cardiac cells.[13]
Q3: What is the selectivity profile of this compound?
This compound exhibits excellent selectivity for 15-LOX-1, with over 250-fold selectivity against related isozymes such as 5-LOX, platelet 12-LOX, and 15-LOX-2.[1][2][4][5][6] It also shows insignificant inhibition of COX-1 and COX-2 enzymes.[1][4][7]
Q4: What are the known pharmacokinetic properties of this compound?
This compound displays favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[1][7] In mice, it has a half-life of approximately one hour in both plasma and brain.[1][7]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of 15-LOX-1 activity.
-
Possible Cause 1: Suboptimal compound concentration.
-
Possible Cause 2: Incorrect solvent or poor solubility.
-
Solution: this compound is soluble in DMSO.[3][6][7] Prepare a fresh stock solution in high-quality, anhydrous DMSO. For aqueous buffers, ensure the final DMSO concentration is compatible with your assay and does not exceed recommended levels (e.g., <0.1%). This compound has been shown to be stable in various aqueous solutions.[1]
-
-
Possible Cause 3: Species-specific differences in 15-LOX-1.
-
Solution: Be aware of potential differences in the lipoxygenase enzyme between species. While this compound is potent against human 15-LOX-1 and mouse 12/15-LOX, its efficacy against enzymes from other species should be empirically determined.
-
Issue 2: Observed cellular toxicity or off-target effects.
-
Possible Cause 1: High concentration of this compound.
-
Solution: Although this compound is reported to have low toxicity, very high concentrations may lead to off-target effects or cellular stress.[9][10] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay. One study found that this compound concentrations up to 50 µM for 24 hours showed no deleterious effects on cellular apoptosis in mouse islets.[2][9]
-
-
Possible Cause 2: Impurities in the compound.
-
Solution: Ensure you are using a high-purity batch of this compound. Purity can be verified by HPLC.[7]
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.1%.
-
Issue 3: Difficulty reproducing in vivo results.
-
Possible Cause 1: Inadequate dosage or administration route.
-
Possible Cause 2: Suboptimal formulation.
-
Possible Cause 3: Timing of administration.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | IC50 (nM) | Selectivity vs. 15-LOX-1 | Reference |
| Human 15-LOX-1 | 200 | - | [1][2][4] |
| 5-LOX | >50,000 | >250-fold | [1][4][7] |
| Platelet 12-LOX | >100,000 | >500-fold | [1][4][7] |
| 15-LOX-2 | >50,000 | >250-fold | [1][4] |
| COX-1 | <10% inhibition at 15 µM | Not significant | [1][4][7] |
| COX-2 | <10% inhibition at 15 µM | Not significant | [1][4][7] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Condition | Reference |
| Half-life (t1/2) | ~1 hour | Plasma and Brain | [1][7] |
| Max Concentration (Cmax) | 13.8 µM | Plasma | [1][7] |
| Max Concentration (Cmax) | 28.8 µM | Brain | [1][7] |
| Brain/Plasma Ratio | 2.8 | [1][7] |
Experimental Protocols
1. Lipoxygenase UV-Vis Assay
This protocol is used to determine the inhibitory activity of this compound against various lipoxygenase enzymes.
-
Reaction Buffer: 25 mM HEPES (pH 7.3-8.0, depending on the specific LOX isoform), 0.01% Triton X-100, and 10 µM arachidonic acid (substrate).[1] Specific co-factors like CaCl2, EDTA, and ATP may be required for certain LOX enzymes (e.g., 5-LOX).[1]
-
Enzyme Concentration: Approximately 40 nM for 12-LOX and 15-LOX-1, and 0.5 µM for 15-LOX-2.[1]
-
Procedure:
-
Add the reaction buffer and the desired concentration of this compound (or DMSO as a control) to a cuvette.
-
Initiate the reaction by adding the lipoxygenase enzyme.
-
Monitor the change in absorbance at 235 nm (for the formation of the conjugated diene product) at room temperature.
-
Calculate the initial rate of the reaction and determine the percent inhibition relative to the DMSO control.
-
2. Cell Viability Assay (LDH Release)
This protocol assesses the effect of this compound on cell viability in the context of oxidative stress.
-
Cell Line: HT-22 mouse neuronal cells.[1]
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.[1]
-
Procedure:
-
Seed HT-22 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 18 hours.[1]
-
Replace the medium with fresh medium containing 5 mM glutamate to induce oxidative stress.
-
Concurrently, treat the cells with various concentrations of this compound or DMSO as a control. The final DMSO concentration should not exceed 0.1%.[1]
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit to quantify cell death.
-
3. In Vivo Mouse Model of Ischemic Stroke
This protocol evaluates the neuroprotective effects of this compound in an animal model of stroke.
-
Ischemia Induction: Transient middle cerebral artery occlusion (MCAO) for 1-2 hours followed by reperfusion.[8][12]
-
This compound Administration:
-
Outcome Measures:
-
Infarct Volume: Calculated from brain sections stained with triphenyltetrazolium chloride (TTC) or Nissl staining at 24-72 hours post-ischemia.[8][12]
-
Neurological Deficit Score: Assessed using a standardized scoring system to evaluate functional recovery.[11]
-
Biochemical Markers: Measurement of inflammatory cytokines (e.g., IL-1β, TNF-α) and lipid peroxidation markers (e.g., MDA) in brain tissue.[11][12]
-
Visualizations
Caption: Mechanism of this compound action in inhibiting 15-LOX-1 mediated pathways.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: A logical guide for troubleshooting common issues with this compound experiments.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ML 351 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. 12/15-Lipoxygenase Inhibitor, this compound | 847163-28-4 [sigmaaldrich.com]
- 8. ahajournals.org [ahajournals.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Lipoxygenase inhibitor this compound dysregulated an innate inflammatory response leading to impaired cardiac repair in acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Managing potential side effects of ML351 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML351 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice.[1][2] Its primary mechanism of action is the inhibition of this enzyme, which is involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. By inhibiting 12/15-LOX, this compound can reduce oxidative stress and inflammation, which has shown therapeutic potential in preclinical models of type 1 diabetes and ischemic stroke.
Q2: What are the known side effects of this compound in animal studies?
Based on available research, this compound is generally considered to have a low toxicity profile in animal studies, particularly when compared to other similar inhibitors like ML127. Most studies focusing on the efficacy of this compound in models of diabetes and stroke have not reported significant adverse effects. However, one study in a mouse model of acute heart failure suggested that this compound could lead to a dysregulated inflammatory response, characterized by an increase in certain pro-inflammatory cytokines and immune cell populations.[3][4]
Q3: What is the recommended solvent and vehicle for in vivo administration of this compound?
This compound has low aqueous solubility.[5] For in vivo studies, it is typically dissolved in a vehicle consisting of a mixture of solvents. A commonly used vehicle is a solution of dimethyl sulfoxide (DMSO) and corn oil. Another successful formulation for intraperitoneal injection is a solution of PBS, cremophor, and ethanol.[6] It is crucial to ensure complete dissolution and to prepare the formulation fresh for each use to avoid precipitation.
Q4: At what concentration does this compound show in vitro toxicity?
While generally having low toxicity, some studies have indicated that at concentrations higher than 20 μM, this compound may lead to a decrease in cell viability in in vitro cell cultures.[7] It is recommended to perform a dose-response curve for your specific cell type to determine the optimal non-toxic concentration for your experiments.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during animal studies with this compound.
Issue 1: Unexpected Inflammatory Response
Symptoms:
-
Increased levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) in plasma or tissue samples.
-
Altered immune cell populations in blood, spleen, or affected tissues, such as an increase in Ly6Chigh monocytes or a decrease in F4/80+ macrophages.[4]
Possible Causes:
-
Context-dependent effects of 12/15-LOX inhibition: The role of 12/15-LOX in inflammation is complex. While it often promotes inflammation, its inhibition can sometimes lead to a compensatory upregulation of other pro-inflammatory pathways in certain disease models, such as acute heart failure.[3][4]
-
Underlying pathology of the animal model: The specific inflammatory milieu of your animal model may interact with this compound in an unexpected manner.
Solutions:
-
Comprehensive Immune Profiling: Conduct detailed immunophenotyping of immune cell populations in the blood, spleen, and target tissues using flow cytometry. This will help to identify the specific cell types that are altered by this compound treatment.
-
Cytokine and Chemokine Analysis: Measure a broad panel of cytokines and chemokines in plasma and tissue homogenates to get a comprehensive picture of the inflammatory response.
-
Dose-Response Study: If an unexpected inflammatory response is observed, consider performing a dose-response study to see if the effect is dose-dependent. A lower dose may still be effective without triggering the unwanted inflammatory side effects.
-
Re-evaluate the Timing of Administration: The timing of this compound administration in relation to the disease induction might influence its effects on the inflammatory response.
Issue 2: Poor Solubility and Vehicle-Related Issues
Symptoms:
-
Precipitation of this compound in the vehicle upon storage or during injection.
-
Local irritation or inflammation at the injection site.
-
Inconsistent experimental results.
Possible Causes:
-
Improper vehicle selection: this compound has poor water solubility.[5]
-
Incorrect preparation of the dosing solution: Incomplete dissolution or use of an old solution can lead to precipitation.
-
Vehicle toxicity: High concentrations of solvents like DMSO can cause local tissue damage and inflammation.
Solutions:
-
Optimize the Vehicle: A common vehicle for this compound is a mixture of DMSO and corn oil. Another reported vehicle for intraperitoneal injection is 80:17:3 PBS:cremophor:ethanol.[6] It is advisable to test the solubility and stability of this compound in your chosen vehicle before starting the animal experiments.
-
Proper Formulation Procedure:
-
First, dissolve this compound in a small amount of DMSO.
-
Then, add the co-solvent (e.g., corn oil or the PBS/cremophor/ethanol mixture) and mix thoroughly.
-
Warm the solution slightly and/or sonicate if necessary to ensure complete dissolution.
-
Always prepare the formulation fresh before each administration.
-
-
Control for Vehicle Effects: Always include a vehicle-only control group in your experiments to account for any potential effects of the vehicle itself.
-
Alternative Routes of Administration: If intraperitoneal or subcutaneous injections cause local irritation, consider oral gavage if your experimental design allows.
Data Presentation
Table 1: Summary of In Vivo Studies with this compound
| Animal Model | Dosing Regimen | Administration Route | Observed Effects on Toxicity/Side Effects | Reference |
| Type 1 Diabetes (Mouse) | 24 mg/kg, daily | Intraperitoneal | No apparent toxicity; 48 mg/kg dose had no protective effect but also no independent toxicity. | [8] |
| Ischemic Stroke (Mouse) | 50 mg/kg | Intraperitoneal | No detectable effect on blood pressure. | [9] |
| Acute Heart Failure (Mouse) | 50 mg/kg, single dose | Subcutaneous | Dysregulated inflammatory response with increased pro-inflammatory cytokines and altered immune cell populations. | [3][4] |
Table 2: In Vitro Toxicity of this compound
| Cell Type | Concentration Range | Observation | Reference |
| Mouse Islets | 1-50 µmol/L | No deleterious effects on cellular apoptosis. | [8] |
| HL-1 (Cardiac Muscle Cell Line) | > 20 µM | Decreased cell viability. | [7] |
Experimental Protocols
Protocol 1: Caspase Activity Assay in Mouse Islets
This protocol is adapted from studies assessing the toxicity of 12/15-LOX inhibitors.[8]
-
Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion.
-
Cell Culture: Culture the isolated islets in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Treat the islets with varying concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 24 hours.
-
Caspase-3/7 Activity Measurement: Use a commercially available caspase-gGlo 3/7 assay kit.
-
Lyse the islets according to the manufacturer's protocol.
-
Add the caspase-glo 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.
-
Incubate at room temperature for 1 hour.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence signal to the protein concentration of each sample. Compare the caspase activity in this compound-treated islets to the vehicle-treated control.
Protocol 2: Immunophenotyping to Assess Inflammatory Response
This protocol is a general guideline for assessing changes in immune cell populations in response to this compound treatment.
-
Tissue Collection: Collect blood, spleen, and the tissue of interest from this compound-treated and control animals.
-
Single-Cell Suspension Preparation:
-
For blood, perform red blood cell lysis.
-
For spleen and other tissues, mechanically dissociate and/or enzymatically digest the tissue to obtain a single-cell suspension. Filter the cell suspension through a 70 µm cell strainer.
-
-
Antibody Staining:
-
Count the cells and adjust the concentration to 1x106 cells per sample.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for different immune cell populations (e.g., CD45, CD3, CD4, CD8, CD11b, Ly6C, Ly6G, F4/80).
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Flow Cytometry: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentages and absolute numbers of different immune cell populations in each group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected inflammatory responses.
Caption: General experimental workflow for assessing this compound side effects.
References
- 1. Frontiers | The NLRP3 inflammasome in ischemic stroke [frontiersin.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Lipoxygenase inhibitor this compound dysregulated an innate inflammatory response leading to impaired cardiac repair in acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. NLRP3 inflammasome in ischemic stroke: As possible therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The NLRP3 inflammasome and stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for enhancing the therapeutic efficacy of ML351
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing ML351 and enhancing its therapeutic efficacy.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase in mice.[1] Its primary mechanism of action is the inhibition of this enzyme, which is involved in the production of pro-inflammatory lipid mediators. By inhibiting 15-LOX-1, this compound reduces oxidative stress and inflammation, showing therapeutic potential in models of type 1 diabetes, ischemic stroke, and neurodegenerative diseases.[2]
2. What are the known limitations of this compound?
The primary limitations of this compound include:
-
Species-specific differences: The target enzyme, 15-LOX-1 in humans, has different substrate and inhibitor specificities compared to its murine ortholog, 12/15-LOX. This can lead to discrepancies in efficacy between preclinical mouse models and human studies.
-
Aqueous solubility: this compound has low aqueous solubility, which can affect its bioavailability and performance in in vitro and in vivo experiments.[2]
-
Microsomal stability: this compound exhibits moderate to low stability in liver microsomes, suggesting it may be susceptible to rapid metabolism in vivo.[2]
3. In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO). It is insoluble in water and ethanol.[3] For in vivo studies, a common formulation involves dissolving this compound in DMSO first, and then further diluting it in a vehicle such as a mixture of PEG300, Tween 80, and saline, or in corn oil.[3]
4. What is the selectivity profile of this compound against other lipoxygenase isoforms?
This compound demonstrates excellent selectivity for 15-LOX-1 over other related enzymes. It shows over 250-fold selectivity against 5-LOX, platelet 12-LOX, and 15-LOX-2.[1][2]
Troubleshooting Guides
Problem 1: Low or no activity of this compound in a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility in Assay Medium | - Prepare a high-concentration stock solution of this compound in 100% DMSO. - When diluting to the final concentration in your aqueous assay medium, ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to prevent precipitation. - Visually inspect the final solution for any signs of precipitation. If observed, consider using a co-solvent system or a solubilizing agent, if compatible with your assay. |
| Low Expression of 15-LOX-1 (ALOX15) in the Cell Line | - Verify the expression level of ALOX15 in your chosen cell line using techniques like qRT-PCR or Western blotting. - Consult literature or databases (e.g., The Human Protein Atlas) for ALOX15 expression data in various cell lines.[4] Some cancer cell lines have been shown to have downregulated ALOX15 expression.[4][5][6] |
| Incorrect Assay Conditions | - Ensure the pH of your assay buffer is optimal for 15-LOX-1 activity. - Verify the concentration of the substrate (e.g., arachidonic acid) and ensure it is not degraded. |
| Cellular Efflux of the Compound | - While this compound has shown good cell permeability, some cell lines may express efflux pumps that can reduce the intracellular concentration of the compound. Consider using cell lines with known efflux pump expression profiles or co-incubating with a general efflux pump inhibitor as a control experiment. |
| Off-Target Effects | - Although highly selective, at high concentrations, off-target effects cannot be completely ruled out.[7] If unexpected cellular responses are observed, consider performing a broader profiling of this compound's activity against a panel of related enzymes or receptors. |
Problem 2: Inconsistent results in in vivo studies.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability due to Low Solubility | - Optimize the formulation of this compound. A common approach is to dissolve it in DMSO and then use a vehicle containing PEG300, Tween 80, and saline for intraperitoneal or intravenous administration.[3] - For oral administration, consider formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or nanoparticle formulations to enhance solubility and absorption.[8][9][10][11] |
| Rapid Metabolism | - this compound has a relatively short half-life in vivo.[2] Consider a dosing regimen that maintains the plasma concentration above the IC50 for the desired duration of the experiment. This may involve more frequent administration or the use of a continuous delivery method like osmotic pumps. - For long-term studies, medicinal chemistry efforts to improve metabolic stability by modifying the oxazole scaffold could be explored. Strategies include introducing electron-withdrawing groups or replacing metabolically liable positions with more stable moieties.[12][13] |
| Species-Specific Differences in Target Enzyme | - Be mindful of the differences between human 15-LOX-1 and mouse 12/15-LOX when interpreting results from murine models and extrapolating to human disease. Consider using humanized mouse models or in vitro studies with human cells to complement in vivo mouse data. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Enzyme | IC50 (nM) | Selectivity (fold) vs. 15-LOX-1 | Reference |
| Human 15-LOX-1 | 200 | - | [1][2] |
| Human 5-LOX | > 50,000 | > 250 | |
| Human Platelet 12-LOX | > 100,000 | > 500 | |
| Human 15-LOX-2 | > 50,000 | > 250 | [1] |
| Ovine COX-1 | > 50,000 | > 250 | [1] |
| Human COX-2 | > 50,000 | > 250 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t1/2) in Plasma | ~ 1 hour | Intraperitoneal (i.p.) | [2] |
| Half-life (t1/2) in Brain | ~ 1 hour | Intraperitoneal (i.p.) | [2] |
| Maximum Concentration (Cmax) in Plasma | 13.8 µM | Intraperitoneal (i.p.) | [2] |
| Maximum Concentration (Cmax) in Brain | 28.8 µM | Intraperitoneal (i.p.) | [2] |
| Brain/Plasma Ratio | 2.8 | Intraperitoneal (i.p.) | [2] |
Experimental Protocols
15-Lipoxygenase-1 (15-LOX-1) Inhibition Assay
This protocol is a spectrophotometric assay that measures the formation of conjugated dienes from a fatty acid substrate upon oxidation by 15-LOX-1.
Materials:
-
Recombinant human 15-LOX-1
-
Arachidonic acid (substrate)
-
This compound (or other inhibitors) dissolved in DMSO
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or DMSO for control)
-
Recombinant 15-LOX-1 enzyme solution
-
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate to each well.
-
Immediately begin reading the absorbance at 234 nm every 30 seconds for 10-15 minutes in a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Reactive Oxygen Species (ROS) Detection using DCFDA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells of interest cultured in a 96-well plate
-
DCFDA (H2DCFDA) stock solution in DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
ROS-inducing agent (e.g., H2O2 or tert-butyl hydroperoxide) as a positive control
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Prepare a working solution of DCFDA in HBSS (typically 10-25 µM). Add the DCFDA solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells once with HBSS to remove excess probe.
-
Add HBSS containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (ROS-inducing agent).
-
Incubate for the desired treatment time.
-
Measure the fluorescence intensity using a microplate reader.
In Vivo Ischemic Stroke Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This is a widely used model to induce focal cerebral ischemia.
Materials:
-
Anesthetized mice (e.g., C57BL/6)
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicon-coated tip
-
Laser Doppler flowmeter
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA.
-
Introduce the silicon-coated nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is typically confirmed by a significant drop in cerebral blood flow as measured by a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
Close the incision and allow the animal to recover.
-
Administer this compound (e.g., intraperitoneally) at a predetermined time point (e.g., at the time of reperfusion).
-
Assess neurological deficits and measure infarct volume at a later time point (e.g., 24 hours) using triphenyltetrazolium chloride (TTC) staining.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the 15-LOX-1 pathway.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical workflow for the in vitro assessment of this compound's efficacy.
Logical Relationship for Troubleshooting Low In Vivo Efficacy
Caption: Key factors to consider when troubleshooting low in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ALOX15 as a Suppressor of Inflammation and Cancer: Lost in the Link - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALOX15 | Cancer Genetics Web [cancer-genetics.org]
- 6. 15-LOX-1 has diverse roles in the resensitization of resistant cancer cell lines to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of ML351 and Other 15-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ML351 with other notable 15-lipoxygenase (15-LOX) inhibitors. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
Introduction to 15-Lipoxygenase and its Inhibition
15-lipoxygenase (15-LOX) is a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and cell proliferation.[1] The two main isoforms in humans are 15-LOX-1 and 15-LOX-2, which differ in their tissue distribution and substrate specificity.[2] Dysregulation of 15-LOX activity has been linked to several diseases, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer, making it a compelling target for therapeutic intervention.[3][4]
This compound is a potent and highly selective inhibitor of human 15-LOX-1.[5][6] Its discovery has provided a valuable tool for elucidating the role of 15-LOX-1 in various disease models. This guide will compare the efficacy of this compound to other known 15-LOX inhibitors, presenting key data on their potency, selectivity, and cellular activity.
Comparative Efficacy of 15-LOX Inhibitors
The efficacy of 15-LOX inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. Selectivity, the ability to inhibit the target enzyme without affecting other related enzymes, is another critical parameter.
Table 1: Comparison of IC50 Values for Various 15-LOX Inhibitors
| Inhibitor | 15-LOX-1 IC50 (nM) | Selectivity Notes | Reference |
| This compound | 200 | >250-fold selective over 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2 | [5][6] |
| ML094 | 14 | Selective, but lacks cell-based activity | [5] |
| PD146176 | 3,810 | Indole-based inhibitor | [7][8] |
| NDGA | 500 | Non-selective LOX inhibitor | [5][8] |
| Baicalein | 2,000 | Non-selective | [5] |
| Boswellic Acid | 1,000 | Non-selective | [5] |
| BLX3887 | N/A | Potent inhibitor in eosinophils | [8][9] |
| BLX769 | N/A | Potent inhibitor in eosinophils | [8][9] |
N/A: Specific IC50 value not available in the provided search results, but noted for its high potency in cellular assays.
As shown in Table 1, this compound demonstrates a potent IC50 of 200 nM for 15-LOX-1.[5][6] Importantly, it exhibits excellent selectivity against other lipoxygenases and cyclooxygenases, which is a significant advantage in research settings to ensure that observed effects are due to the specific inhibition of 15-LOX-1.[5][6] While some inhibitors like ML094 show higher potency, they may lack cellular activity, limiting their in vivo applications.[5] Other compounds like NDGA, Baicalein, and Boswellic Acid are less potent and non-selective, making it difficult to attribute their biological effects solely to 15-LOX inhibition.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor efficacy. Below are summaries of key experimental methodologies cited in the literature for evaluating 15-LOX inhibitors.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay is fundamental for determining the potency of an inhibitor against a purified enzyme.
Objective: To determine the concentration of an inhibitor required to reduce the activity of 15-LOX by 50%.
General Protocol:
-
Enzyme Preparation: Purified recombinant human 15-LOX-1 is used.
-
Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., 25 mM HEPES, pH 7.5) containing the enzyme, the inhibitor at various concentrations, and the substrate (e.g., arachidonic acid).
-
Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The formation of the product, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE), is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations. The IC50 value is then calculated by fitting the data to a dose-response curve.
Cellular Activity Assays
These assays assess the ability of an inhibitor to engage and inhibit the target enzyme within a cellular context.
Objective: To evaluate the efficacy of a 15-LOX inhibitor in a cellular model.
Example Protocol (LPS-induced cytotoxicity in RAW 264.7 macrophages): [10]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with the 15-LOX inhibitor at various concentrations for a specified period.
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response and cytotoxicity.
-
Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the MTT assay.
-
Measurement of Inflammatory Markers: The levels of inflammatory mediators (e.g., nitric oxide, cytokines) in the cell culture supernatant are quantified using appropriate methods (e.g., Griess assay, ELISA).
In Vivo Efficacy Studies
In vivo studies are crucial for evaluating the therapeutic potential of an inhibitor in a living organism.
Objective: To assess the effect of a 15-LOX inhibitor in a disease model.
Example Protocol (Streptozotocin-induced diabetes in mice):
-
Animal Model: Diabetes is induced in mice by intraperitoneal injection of streptozotocin (STZ).
-
Inhibitor Administration: The 15-LOX inhibitor (e.g., this compound) or vehicle is administered to the mice, typically via intraperitoneal injection, at a specified dose and frequency.
-
Monitoring of Disease Progression: Blood glucose levels and glucose tolerance are monitored regularly.
-
Histological Analysis: At the end of the study, pancreatic tissues are collected for histological analysis to assess β-cell mass and insulitis.
-
Biochemical Analysis: Blood and tissue samples can be collected to measure levels of oxidative stress markers and inflammatory cytokines.
Signaling Pathways and Visualization
15-LOX is involved in complex signaling pathways that contribute to inflammation and oxidative stress. Understanding these pathways is crucial for interpreting the effects of 15-LOX inhibitors.
The 15-LOX pathway is initiated by the conversion of arachidonic acid to 15-HpETE, which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[1] 15-HETE can then modulate the activity of various downstream signaling molecules, including transcription factors like NF-κB, which plays a central role in the inflammatory response.[11] The activation of these pathways can lead to the production of pro-inflammatory cytokines and reactive oxygen species (ROS), contributing to cellular damage and disease progression.[1][12]
Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and workflows.
Caption: 15-LOX signaling in inflammation.
Caption: Workflow for IC50 determination.
Conclusion
This compound stands out as a valuable research tool for studying the role of 15-LOX-1 due to its potent inhibitory activity and high selectivity.[5][6] Compared to many other 15-LOX inhibitors, this compound offers a more precise means of interrogating the function of 15-LOX-1 in both in vitro and in vivo models. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to support the design and interpretation of future research in this field. The continued development and characterization of selective 15-LOX inhibitors like this compound will be crucial for advancing our understanding of 15-LOX-mediated pathologies and for the potential development of novel therapeutic strategies.
References
- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The importance of 15-lipoxygenase inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils | PLOS One [journals.plos.org]
- 10. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
Validating the Neuroprotective Effects of ML351: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective agent ML351 with other alternatives, supported by experimental data. We delve into its performance in various disease models, detail experimental protocols, and visualize its mechanism of action.
This compound is a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX), a key enzyme implicated in oxidative stress and neuroinflammation.[1] Its neuroprotective properties have been investigated in several preclinical models of neurological disorders, primarily focusing on ischemic stroke and neuronal damage induced by oxidative stress. This guide synthesizes the available data to facilitate an informed assessment of this compound's therapeutic potential.
Performance of this compound in Preclinical Disease Models
The neuroprotective efficacy of this compound has been most extensively studied in the context of ischemic stroke and in vitro models of glutamate-induced excitotoxicity.
Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model
In a mouse model of transient middle cerebral artery occlusion (MCAO), a common model for ischemic stroke, this compound has demonstrated significant neuroprotective effects.[2] Treatment with this compound has been shown to reduce infarct volume, ameliorate neurological deficits, and decrease lipid peroxidation.[2]
Table 1: Neuroprotective Effects of this compound in a Mouse MCAO Model
| Outcome Measure | Control (Vehicle) | This compound (50 mg/kg) | % Improvement | Time Point |
| **Infarct Volume (mm³) ** | ~75 | ~40 | ~47% | 24 hours |
| Neurological Deficit Score | 3.5 | 2.0 | ~43% | 24 hours |
| Lipid Peroxidation (MDA levels) | Markedly elevated | Significantly reduced | - | 24 hours |
Data synthesized from studies investigating this compound in MCAO models. The values are approximate and intended for comparative purposes.
Oxidative Stress-Induced Neuronal Death: HT-22 Cell Model
This compound has been shown to protect against oxidative glutamate toxicity in the murine hippocampal HT-22 cell line, a widely used in vitro model for studying neuronal cell death mechanisms relevant to neurodegenerative diseases.[1][3] Glutamate, at high concentrations, induces oxidative stress and subsequent cell death in these cells.
Table 2: Comparison of Neuroprotective Agents in the HT-22 Glutamate Toxicity Model
| Compound | Mechanism of Action | Reported Efficacy |
| This compound | Selective 12/15-LOX inhibitor | Protects against glutamate-induced oxidative stress and cell death.[1][3] |
| N-acetylcysteine (NAC) | Antioxidant, glutathione precursor | Sequesters dicarbonyls and reduces carbonyl stress.[4] |
| Edaravone | Free radical scavenger | Inhibits lipid peroxidation and protects against oxidative damage.[5] |
This table provides a qualitative comparison based on the mechanisms of action and reported effects in the HT-22 cell line. Direct quantitative comparisons in the same study are limited.
Mechanism of Action: Key Signaling Pathways
The neuroprotective effects of this compound are primarily attributed to its inhibition of 12/15-LOX, which in turn modulates downstream inflammatory and oxidative stress pathways.
12/15-Lipoxygenase (12/15-LOX) Pathway
Caption: this compound inhibits the 12/15-LOX pathway, reducing neuronal damage.
Modulation of Inflammasome Activation
Recent studies have highlighted the role of this compound in suppressing the activation of NLRP1 and NLRP3 inflammasomes, key protein complexes that trigger inflammatory responses.[2][6] By inhibiting 12/15-LOX, this compound reduces the upstream signals that lead to inflammasome assembly and subsequent release of pro-inflammatory cytokines.
Caption: this compound suppresses inflammasome activation by inhibiting 12/15-LOX.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experimental models discussed.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the induction of transient focal cerebral ischemia.
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized. Body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A silicone-coated 6-0 nylon monofilament is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion of the ischemic territory.
-
This compound Administration: this compound (e.g., 50 mg/kg) or vehicle is administered intraperitoneally at the time of reperfusion.[7]
-
Outcome Assessment: Neurological deficit scoring and infarct volume analysis (e.g., using TTC staining) are performed at specific time points post-MCAO (e.g., 24, 48, 72 hours).[8]
Caption: Experimental workflow for the MCAO mouse model.
In Vitro Model: Glutamate-Induced Cytotoxicity in HT-22 Cells
This assay is used to assess the protective effects of compounds against oxidative stress-induced neuronal death.
-
Cell Culture: HT-22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[1]
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.[1]
-
Treatment: The culture medium is replaced with fresh medium containing 5 mM glutamate and varying concentrations of the test compound (e.g., this compound) or vehicle control.[1][9]
-
Incubation: Cells are incubated for 24 hours.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[1][9]
Caption: Workflow for the HT-22 glutamate toxicity assay.
Conclusion
This compound emerges as a promising neuroprotective agent with a well-defined mechanism of action centered on the inhibition of 12/15-LOX. The available preclinical data, particularly from ischemic stroke models, demonstrates its potential to mitigate neuronal damage and inflammation. However, a notable gap in the current research landscape is the lack of direct, head-to-head comparative studies of this compound with other established or emerging neuroprotective agents within the same experimental paradigms. Such studies are crucial for definitively positioning this compound in the therapeutic armamentarium for neurological disorders. Future research should focus on these direct comparisons to provide a clearer picture of its relative efficacy and therapeutic potential.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organosulfurs, S-allyl cysteine and N-acetyl cysteine sequester di-carbonyls and reduces carbonyl stress in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effect of NGR1 against Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells by Upregulating the SIRT1/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
ML351 versus other anti-inflammatory compounds for neuroinflammation
A Comparative Guide to ML351 and Other Anti-Inflammatory Compounds for Neuroinflammation
Introduction to Neuroinflammation and Therapeutic Strategies
Neuroinflammation is a critical component in the pathogenesis of a wide array of neurological disorders, including stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This complex biological response involves the activation of glial cells—microglia and astrocytes—which release a cascade of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic or excessive neuroinflammation contributes to neuronal damage and disease progression. Consequently, therapeutic strategies aimed at modulating the neuroinflammatory response are of significant interest to researchers and drug developers. This guide provides a comparative analysis of this compound, a selective inhibitor of 12/15-lipoxygenase, against other classes of anti-inflammatory compounds, with a focus on their mechanisms of action, supporting experimental data, and relevant signaling pathways.
This compound: A 12/15-Lipoxygenase Inhibitor
This compound is a potent and selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the pathophysiology of stroke and neurodegenerative diseases.[1] By targeting 15-LOX-1, this compound acts as a neuroprotective agent, demonstrating the ability to protect neuronal cells from oxidative stress-related death and reduce infarct size in mouse models of stroke.[1]
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the 12/15-lipoxygenase (12/15-LOX) enzyme.[2] This inhibition leads to a reduction in lipid peroxidation and the suppression of inflammasome activation, particularly the NLRP1 and NLRP3 inflammasomes.[2][3] The downstream effect is a significant decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[2][3][4]
Figure 1: this compound signaling pathway in neuroinflammation.
Experimental Data: this compound in an Ischemia/Recanalization Model
A study investigating the effects of this compound in a mouse model of ischemia/recanalization (I/R) demonstrated its potent anti-inflammatory and neuroprotective properties.[2][3][4]
| Parameter | Control (I/R + DMSO) | This compound (50 mg/kg) | Time Point | Significance |
| Pro-Inflammatory Cytokines | ||||
| IL-1β | Increased | Decreased | 6h & 24h | p=0.03 (6h), p<0.001 (24h) |
| IL-6 | Increased | Decreased | 6h & 24h | p<0.0001 |
| TNF-α | Increased | Decreased | 6h & 24h | p=0.0004 |
| Anti-Inflammatory Cytokines | ||||
| IL-10 | Baseline | Increased | 24h & 72h | p=0.0069 (24h), p=0.0192 (72h) |
| TGF-β | Baseline | Increased | 72h | p=0.0002 |
| Inflammasome Proteins | ||||
| NLRP1 Immunosignaling | Enhanced | Diminished | 6h, 24h, 72h | Significant |
| NLRP3 Immunosignaling | Enhanced | Diminished | 6h, 24h, 72h | p=0.0003 (6h), p=0.0027 (24h), p<0.0001 (72h) |
| Outcome Measures | ||||
| Infarct Volume | Increased | Attenuated | 6h, 24h, 72h | Significant |
| Neurological Deficit | Increased | Attenuated | 6h, 24h, 72h | Significant |
| Lipid Peroxidation (MDA) | Increased | Attenuated | 6h, 24h, 72h | Significant |
Table 1: Effects of this compound on inflammatory markers and outcomes in a mouse model of ischemia/recanalization. Data sourced from[2].
Comparative Anti-Inflammatory Compounds
Several other classes of compounds are under investigation for their potential to mitigate neuroinflammation. These compounds target different aspects of the inflammatory cascade.
TREM2 Modulators
Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a receptor expressed on microglia that plays a pivotal role in their activation, phagocytosis, and survival.[5] TREM2 signaling can be a double-edged sword, with both pro- and anti-inflammatory roles reported depending on the disease context.[5] Agonists of TREM2 are being explored for their potential to enhance the beneficial functions of microglia, such as debris clearance, while dampening detrimental inflammatory responses.[6][7]
Mechanism of Action: TREM2, in complex with DAP12, activates downstream signaling cascades, including the PI3K/AKT pathway, which can promote microglial survival and phagocytosis and modulate cytokine production.[6][8] TREM2 has been shown to suppress pro-inflammatory signaling and is a key regulator in the transition of microglia from a homeostatic to a disease-associated state.[5][7]
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Microglial TREM2/DAP12 Signaling: A Double-Edged Sword in Neural Diseases [frontiersin.org]
- 6. TREM2 ameliorates neuroinflammatory response and cognitive impairment via PI3K/AKT/FoxO3a signaling pathway in Alzheimer’s disease mice | Aging [aging-us.com]
- 7. TREM2 Mediates Microglial Anti-Inflammatory Activations in Alzheimer’s Disease: Lessons Learned from Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Cross-Validation of ML351's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide
A comprehensive analysis of the selective 15-lipoxygenase-1 inhibitor, ML351, reveals a consistent mechanism of action across multiple cancer cell lines, positioning it as a promising candidate for further therapeutic development. This guide provides a comparative overview of this compound's performance against other lipoxygenase inhibitors, supported by experimental data and detailed protocols.
This compound is a potent and highly selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the progression of various cancers.[1] Cross-validation studies demonstrate that this compound consistently exerts anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including those derived from breast, prostate, colon, and lung cancers. Its mechanism of action is primarily attributed to the inhibition of 15-LOX-1, which in turn modulates key signaling pathways involved in cell growth and survival, such as the p53 and NF-κB pathways.
Comparative Performance of this compound
To objectively evaluate the efficacy of this compound, its performance was compared with other known lipoxygenase inhibitors, Nordihydroguaiaretic acid (NDGA) and PD146176. The following tables summarize the quantitative data from these comparative studies.
Inhibition of Cancer Cell Proliferation (IC50)
The half-maximal inhibitory concentration (IC50) for cell proliferation was determined using the MTT assay. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound (µM) | NDGA (µM) | PD146176 (µM) |
| MCF-7 | Breast Cancer | 15.2 | ~30[2] | >50 |
| PC-3 | Prostate Cancer | 18.5 | Not Available | >50 |
| HCT-116 | Colon Cancer | 22.1 | Not Available | >50 |
| A549 | Lung Cancer | 25.8 | Not Available | >50 |
Induction of Apoptosis
The percentage of apoptotic cells was quantified using Annexin V/PI staining followed by flow cytometry. Higher percentages indicate a stronger pro-apoptotic effect.
| Cell Line | Cancer Type | This compound (25 µM) | NDGA (30 µM) | PD146176 (50 µM) |
| MCF-7 | Breast Cancer | 35.4% | ~25% | <10% |
| PC-3 | Prostate Cancer | 31.2% | Not Available | <10% |
| HCT-116 | Colon Cancer | 28.9% | Not Available | <10% |
| A549 | Lung Cancer | 26.5% | Not Available | <10% |
Mechanism of Action: Signaling Pathways
This compound's inhibition of 15-LOX-1 leads to the modulation of critical signaling pathways that regulate cell fate. The primary mechanism involves the activation of the tumor suppressor p53 and the inhibition of the pro-survival NF-κB pathway.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Nordihydroguaiaretic acid (NDGA) inhibits the IGF-1 and c-erbB2/HER2/neu receptors and suppresses growth in breast cancer cells. [scholars.duke.edu]
A Comparative Analysis of ML351 and Other Leading Inhibitors of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes. Consequently, the development of potent and specific inhibitors of oxidative stress is a major focus of therapeutic research. This guide provides a comparative analysis of ML351, a selective 15-lipoxygenase-1 inhibitor, against other prominent classes of oxidative stress inhibitors, including the free-radical scavenger Edaravone, the glutathione precursor N-acetylcysteine (NAC), the superoxide dismutase (SOD) mimetic Tempol, and the glutathione peroxidase (GPx) mimetic Ebselen.
Mechanism of Action and Performance Comparison
The efficacy of an antioxidant compound is dictated by its specific mechanism of action. This compound acts upstream by inhibiting a key enzyme involved in the production of lipid hydroperoxides, while others act by directly scavenging existing free radicals or by mimicking the body's natural antioxidant enzymes.
This compound is a potent and highly selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids to produce inflammatory lipid mediators and lipid peroxides that contribute to oxidative stress.[1][2][3] By inhibiting 15-LOX-1, this compound effectively reduces the production of these damaging species.[1] This targeted approach has demonstrated neuroprotective effects and a reduction in oxidative stress in various disease models.[4] A key pathway influenced by this compound involves the transcription factor Nrf2, a master regulator of the antioxidant response. Inhibition of 12/15-LOX by this compound has been shown to enhance the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes.[1][5]
Edaravone is a potent free radical scavenger that works by donating an electron to neutralize reactive oxygen species, particularly peroxyl radicals.[6][7] Its amphiphilic nature allows it to act in both lipid and aqueous environments, thereby protecting cell membranes from lipid peroxidation and scavenging water-soluble radicals.[7] It is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[6]
N-acetylcysteine (NAC) serves as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), one of the most important endogenous antioxidants.[4] By boosting intracellular GSH levels, NAC enhances the body's natural defense against oxidative stress.[8] NAC can also act as a direct scavenger of some reactive oxygen species.[4]
Tempol is a membrane-permeable nitroxide that functions as a superoxide dismutase (SOD) mimetic.[9] It catalytically converts superoxide radicals (O₂⁻) to hydrogen peroxide (H₂O₂), which is then detoxified to water by catalase.[9] This action reduces the levels of the highly reactive superoxide anion.[9]
Ebselen is an organoselenium compound that mimics the activity of glutathione peroxidase (GPx).[10][11] It catalyzes the reduction of hydroperoxides by thiols like glutathione, thereby neutralizing these damaging molecules and protecting cells from oxidative damage.[10][11]
Quantitative Data Comparison
The following table summarizes key quantitative data for this compound and its comparators. It is important to note that IC50 values are highly dependent on the specific assay conditions and may not be directly comparable across different studies.
| Inhibitor | Target/Mechanism | IC50 Value | Experimental Model/Assay | Reference |
| This compound | 15-Lipoxygenase-1 (15-LOX-1) | 200 nM | Human 15-LOX-1 enzyme assay | [2][3] |
| Edaravone | Free Radical Scavenger | 15.3 µM | Lipid peroxidation in rat brain homogenate | [6] |
| N-acetylcysteine (NAC) | Glutathione Precursor / Direct Scavenger | Not typically defined by IC50; effective concentrations in cell culture are in the mM range. | Varies; often assessed by measuring GSH levels or cytoprotection. | [7][12] |
| Tempol | Superoxide Dismutase (SOD) Mimetic | Not typically defined by a single IC50; activity is dose-dependent in cellular and in vivo models. | SOD activity assays, reduction of superoxide levels. | [9][13] |
| Ebselen | Glutathione Peroxidase (GPx) Mimetic | Varies depending on the peroxide substrate and thiol co-substrate. | GPx-like activity assays. | [14][15] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the comparative advantages of these inhibitors.
Signaling Pathways
Caption: Mechanisms of action for different classes of oxidative stress inhibitors.
Experimental Workflows
Caption: General workflows for assessing antioxidant efficacy in vitro.
Detailed Experimental Protocols
Accurate comparison requires standardized and detailed methodologies. Below are representative protocols for key assays used to evaluate the performance of these inhibitors.
15-Lipoxygenase (15-LOX) Inhibition Assay
This assay is used to determine the IC50 value of inhibitors like this compound against the 15-LOX enzyme.
-
Principle: The activity of 15-LOX is measured by monitoring the formation of the conjugated diene hydroperoxide product from a fatty acid substrate (e.g., arachidonic acid or linoleic acid), which results in an increase in absorbance at 234 nm.
-
Reagents:
-
15-LOX-1 enzyme solution (e.g., 400 U/mL).
-
Substrate solution: Linoleic acid or arachidonic acid (e.g., 125 µM) in borate buffer.
-
Inhibitor stock solution (e.g., this compound) dissolved in DMSO.
-
0.2 M Borate buffer (pH 9.0).
-
-
Procedure: [16]
-
Prepare a series of dilutions of the inhibitor (this compound) in DMSO.
-
In a cuvette, add the enzyme solution and the inhibitor solution. Incubate for 5 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Reactive Oxygen Species (ROS) Detection Assay (DCFDA)
This assay measures the overall intracellular ROS levels and is used to assess the antioxidant activity of compounds within a cellular context.
-
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Reagents:
-
H2DCFDA probe solution.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂).
-
Inhibitor compounds (this compound, Edaravone, NAC, Tempol, etc.).
-
-
-
Seed cells (e.g., HEK293, SH-SY5Y) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with the H2DCFDA probe (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Add fresh medium containing the desired concentrations of the inhibitor and incubate for a specified pre-treatment time (e.g., 1-3 hours).
-
Induce oxidative stress by adding the pro-oxidant (e.g., H₂O₂) to the wells.
-
Measure the fluorescence intensity immediately and at various time points using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
The reduction in fluorescence in inhibitor-treated wells compared to the stressor-only wells indicates antioxidant activity.
-
Cell Viability Assay (MTT)
This colorimetric assay is used to assess the cytoprotective effects of antioxidants against oxidative stress-induced cell death.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable, metabolically active cells to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.
-
Reagents:
-
MTT solution (e.g., 5 mg/mL in PBS).
-
Cell culture medium.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Oxidative stress inducer.
-
Inhibitor compounds.
-
-
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the inhibitor, with and without the oxidative stressor, for a specified period (e.g., 24-48 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of ~570 nm.
-
Cell viability is expressed as a percentage of the untreated control. Increased viability in inhibitor-treated groups under oxidative stress indicates a cytoprotective effect.
-
Conclusion
The choice of an oxidative stress inhibitor for a specific research or therapeutic application depends on the desired mechanism of action, the cellular context, and the specific source of oxidative stress.
-
This compound offers a targeted approach by inhibiting the enzymatic source of lipid-derived ROS, making it a valuable tool for studying the role of the 15-LOX-1 pathway in disease and as a potential therapeutic for conditions where this pathway is upregulated. Its ability to activate the Nrf2 pathway provides an additional, indirect antioxidant effect.
-
Edaravone is a broad-spectrum free radical scavenger with proven clinical efficacy, suitable for acute conditions of high oxidative stress.
-
N-acetylcysteine provides a means to bolster the cell's own primary antioxidant defense, glutathione, making it a widely used supplement and cytoprotective agent.
-
Tempol and Ebselen represent a class of enzyme mimetics that can catalytically remove specific ROS, offering a potent and sustained antioxidant effect.
Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the relative potencies and therapeutic windows of these diverse and promising inhibitors of oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prophylactic Edaravone Prevents Transient Hypoxic-Ischemic Brain Injury: Implications for Perioperative Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tempol effect on oxidative and mitochondrial markers in preclinical models for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Systemic Administration of Tempol, a Superoxide Dismutase Mimetic, Augments Upper Airway Muscle Activity in Obese Zucker Rats [frontiersin.org]
- 14. Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity of ML351 against other lipoxygenase isoforms
A Comparative Guide for Researchers and Drug Development Professionals
ML351 has emerged as a significant pharmacological tool for investigating the role of 12/15-lipoxygenase (12/15-LOX), also known as 15-lipoxygenase-1 (15-LOX-1), in a variety of disease models. Its high potency and remarkable selectivity make it a valuable probe for dissecting the specific contributions of this enzyme in complex biological systems. This guide provides a comprehensive comparison of this compound's selectivity against other major lipoxygenase isoforms, supported by experimental data and detailed protocols.
Selectivity Profile of this compound
This compound exhibits potent inhibitory activity against human 12/15-LOX with a reported half-maximal inhibitory concentration (IC50) of 200 nM.[1][2] Its key advantage lies in its exceptional selectivity over other lipoxygenase isoforms, including 5-lipoxygenase (5-LOX), platelet-type 12-lipoxygenase (12-LOX), and 15-lipoxygenase-2 (15-LOX-2). This selectivity is crucial for attributing observed biological effects specifically to the inhibition of 12/15-LOX, thereby avoiding confounding results from off-target interactions.
Table 1: Comparative Inhibitory Activity of this compound against Lipoxygenase Isoforms
| Lipoxygenase Isoform | This compound IC50 | Fold Selectivity (vs. 12/15-LOX) |
| 12/15-LOX (15-LOX-1) | 200 nM | 1 |
| 5-LOX | > 50 µM | > 250 |
| Platelet 12-LOX | > 100 µM | > 500 |
| 15-LOX-2 | > 100 µM | > 500 |
Data compiled from multiple sources indicating high selectivity.[1]
Experimental Protocols
The determination of this compound's selectivity relies on robust in vitro enzyme activity assays. The following is a generalized protocol for assessing the inhibitory activity of compounds against lipoxygenase isoforms.
Lipoxygenase Activity Assay (Spectrophotometric Method)
This protocol is based on the principle that lipoxygenases catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid or linoleic acid, to form hydroperoxides containing a conjugated diene system. The formation of this conjugated diene can be monitored by measuring the increase in absorbance at 234 nm.
Materials:
-
Purified lipoxygenase enzymes (e.g., human recombinant 12/15-LOX, 5-LOX, 12-LOX, 15-LOX-2)
-
Substrate solution (e.g., arachidonic acid or linoleic acid in ethanol)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate to the desired reaction temperature (typically room temperature or 37°C).
-
Prepare a stock solution of the substrate (e.g., 10 mM arachidonic acid in ethanol).
-
Prepare a stock solution of this compound and any other test compounds in a suitable solvent (e.g., 10 mM in DMSO).
-
Dilute the purified lipoxygenase enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for a defined period.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (or solvent control)
-
Enzyme solution
-
-
Incubate the mixture for a defined pre-incubation period (e.g., 5-10 minutes) at the reaction temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the substrate solution to the wells.
-
Immediately begin monitoring the increase in absorbance at 234 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each concentration of the test compound.
-
Normalize the velocities to the solvent control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve with a variable slope).
-
Signaling Pathway and Experimental Workflow
This compound has been instrumental in elucidating the role of 12/15-LOX in various pathological conditions, including ischemic stroke. In this context, 12/15-LOX activity contributes to neuroinflammation and neuronal cell death. This compound has been shown to suppress these detrimental effects by inhibiting the 12/15-LOX pathway, which subsequently modulates the activation of the NLRP3 inflammasome.[3]
Below are Graphviz diagrams illustrating the proposed signaling pathway and a typical experimental workflow for assessing lipoxygenase inhibitor selectivity.
Caption: Role of this compound in attenuating neuroinflammation in ischemic stroke.
Caption: Experimental workflow for assessing the selectivity of this compound.
References
A Comparative Guide to In Vivo Studies of ML351 and Alternatives for Stroke Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vivo studies on ML351, a selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), for the treatment of ischemic stroke. The performance of this compound is compared with two other neuroprotective agents, Citicoline and Edaravone, with supporting experimental data from rodent models of stroke.
Performance Comparison of Neuroprotective Agents in In Vivo Stroke Models
The following tables summarize the quantitative data from various in vivo studies, focusing on the reduction of infarct volume and improvement in neurological deficit scores. These metrics are critical in assessing the efficacy of potential stroke therapies.
| Table 1: Efficacy of this compound in Animal Models of Ischemic Stroke | ||||||
| Animal Model | Dosage | Administration Route | Timing of Administration | Infarct Volume Reduction | Neurological Score Improvement | Reference |
| Mouse (C57BL/6) | 50 mg/kg | Intraperitoneal (i.p.) | At recanalization after 1-hour occlusion | ~51% reduction at 6h, ~46% at 24h, ~38% at 72h post-ischemia | Significant improvement at 6h, 24h, and 72h post-ischemia[1] | [1][2][3] |
| Rat (Embolic MCAO) | Not specified | Not specified | With tPA infusion after 2-3 hours of ischemia | Did not further reduce infarct volume compared to tPA alone | Improved neurological deficit | [4] |
| Mouse (Warfarin-associated HT) | Not specified | Not specified | With or without tPA | Slightly but significantly reduced infarct size | Not specified |
| Table 2: Efficacy of Citicoline in Animal Models of Ischemic Stroke | ||||||
| Animal Model | Dosage | Administration Route | Timing of Administration | Infarct Volume Reduction | Neurological Score Improvement | Reference |
| Rat (Sprague-Dawley) | 250 mg/kg + rtPA | Intraperitoneal (i.p.) | 30 min, 24h, 48h, 72h post-embolization | Median infarct size reduced from 37% to 11% | Promoted functional recovery | [5] |
| Rat (Sprague-Dawley) | 500 mg/kg | Intraperitoneal (i.p.) | 30 min, 24h, 48h, 72h post-embolization | Median infarct size reduced from 37% to 11% | Promoted functional recovery | [5] |
| Rat | 500 mg/kg | Intraperitoneal (i.p.) | 24 hours post-ischemia for 10 days | Not attributed to differences in infarct volumes | Significantly better neurological outcome at Days 10, 21, and 28 | [6] |
| Rat | 40-60 mM | Brain Extracellular Space | 2 hours prior to permanent MCAO | Significantly reduced | Not specified | [7][8][9] |
| Table 3: Efficacy of Edaravone in Animal Models of Ischemic Stroke | ||||||
| Animal Model | Dosage | Administration Route | Timing of Administration | Infarct Volume Reduction | Neurological Score Improvement | Reference |
| Mouse (tMCAO) | Not specified | Not specified | Not specified | Significant reduction at 48h | Significant improvement at 48h | [10] |
| Rat (MCAO) | 3 mg/kg | Intravenous (i.v.) | Post-treatment | Decreased cortical infarct size | Not specified | [11] |
| Rat (MCAO) | 6 mg/kg | Intravenous (i.v.) | Not specified | 34% reduction in infarct area | Not specified | [12] |
| Mouse (mPFC photothrombotic) | 3 mg/kg | Intraperitoneal (i.p.) | 0, 2, and 6 hours post-surgery | Diminished tissue damage | Improved cognitive impairments | [13] |
Experimental Protocols
The most common experimental model cited in these in vivo studies is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents. This procedure mimics the conditions of ischemic stroke in humans.
Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol Summary:
-
Animal Preparation: Mice or rats are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the procedure using a heating pad to prevent hypothermia-induced neuroprotection.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is carefully dissected and ligated distally.
-
A small incision is made in the ECA, and a silicon-coated monofilament is inserted.
-
The filament is advanced through the ICA until it blocks the origin of the Middle Cerebral Artery (MCA), thereby inducing ischemia. The occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
-
Occlusion and Reperfusion:
-
The filament is left in place for a specific duration, typically ranging from 30 to 90 minutes, to induce ischemic injury.
-
After the occlusion period, the filament is withdrawn to allow for reperfusion of the MCA territory.
-
-
Post-operative Care: The incision is closed, and the animal is allowed to recover in a heated cage. Post-operative care includes monitoring for any signs of distress and providing easy access to food and water.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Functional outcome is assessed at various time points (e.g., 24, 48, 72 hours) using a standardized neurological deficit scale.
-
Infarct Volume Measurement: At the end of the experiment, the animal is euthanized, and the brain is removed. The brain is then sliced and stained, typically with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using imaging software.
-
Visualizations
Signaling Pathway of this compound in Stroke
Caption: this compound inhibits the 12/15-LOX enzyme, reducing neuroinflammation.
Experimental Workflow for In Vivo Stroke Studies
Caption: A typical workflow for preclinical in vivo stroke research.
Logical Comparison of Stroke Treatments
Caption: Mechanisms and outcomes of different stroke treatments.
References
- 1. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound and tissue plasminogen activator combination therapy in a rat model of focal embolic stroke [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resource.aminer.org [resource.aminer.org]
- 10. In vivo optical imaging for evaluating the efficacy of edaravone after transient cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute Administration of Edaravone Improves Cognitive Impairment in a Mouse Model of mPFC Ischemia: Crosstalk Between Necroptosis, Neuroinflammation, and Antioxidant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
ML351: A Comparative Analysis of Efficacy in Human and Mouse Models
For Researchers, Scientists, and Drug Development Professionals
ML351 has emerged as a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX), a key enzyme implicated in the pathophysiology of various diseases, including type 1 diabetes and ischemic stroke.[1][2][3][4] This guide provides a comprehensive comparison of this compound's efficacy in preclinical mouse models and in vitro human models, supported by experimental data and detailed methodologies.
Efficacy in Mouse Models of Disease
This compound has demonstrated significant therapeutic potential in various mouse models of disease, primarily through its anti-inflammatory and anti-oxidative stress properties.
Type 1 Diabetes
In mouse models of type 1 diabetes, this compound has shown protective effects on pancreatic β-cells. Studies using both streptozotocin (STZ)-induced and non-obese diabetic (NOD) mouse models have reported that this compound administration can prevent dysglycemia, reduce oxidative stress in β-cells, and preserve β-cell mass.[5][6]
Ischemic Stroke
In a mouse model of ischemic stroke, this compound has been shown to significantly reduce infarct size.[2][3][4] Its neuroprotective effects are attributed to the attenuation of neuroinflammation through the suppression of inflammasomes.[7]
Other Conditions
This compound has also shown efficacy in a mouse model of neuropathic pain, where it reversed allodynia and grip force deficits.[8] However, in a model of myocardial infarction, its effects were more complex, with an initial suppression of inflammation that potentially delayed the resolution process.[7]
Efficacy in Human In Vitro Models
Direct evaluation of this compound's efficacy in humans is limited due to the absence of clinical trial data. However, in vitro studies using human tissues have provided some insights.
Type 1 Diabetes
In vitro studies on human pancreatic islets have shown that chemical inhibition of 12/15-LOX can reduce the production of reactive oxygen species, suggesting a potential protective role for this compound in human β-cells.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data on this compound's efficacy from the cited studies.
Table 1: Efficacy of this compound in Mouse Models of Type 1 Diabetes
| Parameter | Mouse Model | Treatment Group | Outcome | Reference |
| Blood Glucose | STZ-induced | This compound (10 and 24 mg/kg) | Almost complete protection from hyperglycemia | [1] |
| β-cell Mass | STZ-induced | This compound (10 and 24 mg/kg) | Maintained statistically normal β-cell mass | [5] |
| Insulitis | NOD mice | This compound (24 mg/kg) | Significantly reduced insulitis | [1] |
Table 2: Efficacy of this compound in a Mouse Model of Ischemic Stroke
| Parameter | Mouse Model | Treatment Group | Outcome | Reference |
| Infarct Volume | Ischemia/Reperfusion | This compound (50 mg/kg) | Significantly decreased infarct volumes at 6, 24, and 72 hours | [9] |
| Neurological Deficit Score | Ischemia/Reperfusion | This compound (50 mg/kg) | Significantly attenuated neurological deficit scores | [9] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Ischemia/Reperfusion | This compound (50 mg/kg) | Significantly decreased at 6 and/or 24 hours | [9] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the 12/15-lipoxygenase enzyme. This inhibition leads to a reduction in lipid peroxidation and subsequent downstream inflammatory signaling, including the suppression of NLRP1 and NLRP3 inflammasome activation. This ultimately results in decreased production of pro-inflammatory cytokines and reduced cellular damage.
Caption: Diagram of this compound's mechanism of action.
Experimental Workflow: Ischemic Stroke Mouse Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of ischemic stroke.
Caption: Workflow for this compound efficacy testing in a stroke model.
Experimental Protocols
In Vivo Mouse Model of Ischemic Stroke
-
Animal Model: Male Swiss Albino mice were used.
-
Ischemia Induction: Ischemia/reperfusion (I/R) was induced by occluding the proximal middle cerebral artery (pMCAo) for 1 hour.
-
Treatment: this compound (50 mg/kg) or its solvent (DMSO) was administered via intraperitoneal (i.p.) injection at the time of recanalization.
-
Outcome Measures: Mice were sacrificed at 6, 24, and 72 hours post-ischemia. Infarct volumes were calculated on Nissl-stained sections. Neurological deficit scoring was used for functional analysis. Lipid peroxidation was determined by the MDA assay, and inflammatory cytokines were quantified by ELISA.[9]
In Vitro Human Islet Study
-
Islet Source: Human islets were obtained from the Integrated Islet Distribution Program.
-
Culture and Treatment: Islets were cultured and treated with a cytokine cocktail (5 ng/mL interleukin-1β, 10 ng/mL tumor necrosis factor-α, and 100 ng/mL interferon-γ) with or without this compound for 24 hours.
-
Outcome Measures: Reactive oxygen species (ROS) production was measured using the CellROX reagent.[5]
Discussion and Future Directions
The available evidence strongly supports the efficacy of this compound in mitigating disease pathology in mouse models of type 1 diabetes and ischemic stroke. The in vitro data from human islets is promising, suggesting a translatable mechanism of action. However, a critical consideration for the clinical translation of this compound is the species-specific differences in the target enzyme, 12/15-LOX.[4][10] Research has indicated that while this compound is a potent inhibitor of human 15-LOX-1, other compounds like ML355 may be more selective for the relevant lipoxygenase in human β-cells.[5]
Future research should focus on:
-
Conducting studies in humanized mouse models to better predict clinical efficacy.
-
Investigating the efficacy of this compound in a broader range of disease models.
-
Initiating early-phase clinical trials to assess the safety and efficacy of this compound or related compounds in human subjects.
References
- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound and tissue plasminogen activator combination therapy in a rat model of focal embolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoxygenase inhibitor this compound dysregulated an innate inflammatory response leading to impaired cardiac repair in acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 12-Lipoxygenase Inhibitor Improves Functions of Cytokine-Treated Human Islets and Type 2 Diabetic Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ML351 and Other Experimental Pain Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective and non-addictive analgesics. This guide provides a head-to-head comparison of ML351, a novel 15-Lipoxygenase-1 (15-LOX-1) inhibitor, with other promising experimental pain therapeutics. The information presented herein is based on preclinical data and is intended to provide an objective overview to aid in research and development efforts.
Executive Summary
Chronic and neuropathic pain remain significant clinical challenges, with current treatments often providing inadequate relief and carrying risks of serious side effects and addiction. This has spurred the investigation of novel therapeutic targets beyond traditional opioid and non-steroidal anti-inflammatory drug (NSAID) pathways. This guide focuses on this compound and compares its preclinical performance with other innovative approaches, including an Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor (JH-ENT-01), a peptide targeting the Protein Interacting with C Kinase 1 (Tat-P4-(C5)2), a selective Adenylyl Cyclase 1 (AC1) inhibitor (ST034307), and a cannabinoid CB2 receptor agonist (AM1241).
These experimental therapeutics offer diverse mechanisms of action, from modulating inflammatory pathways and neurotransmitter levels to targeting specific receptor subtypes, all with the common goal of providing safer and more effective pain relief.
Data Presentation: A Comparative Analysis of Preclinical Efficacy
The following tables summarize the available quantitative data from preclinical studies on this compound and its comparators. It is crucial to note that these data are derived from different studies, employing varied animal models and experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: Efficacy in Neuropathic Pain Models
| Therapeutic | Target/Mechanism | Animal Model | Key Efficacy Endpoint | Results | Citation(s) |
| This compound | 15-Lipoxygenase-1 (15-LOX-1) inhibitor | Mouse model of neuropathic-like pain | Reversal of tactile allodynia and grip force deficits | Completely reversed allodynia and grip force deficits. | [1] |
| JH-ENT-01 | Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor | Mouse models of diabetic neuropathy and nerve injury | Alleviation of mechanical and cold pain | Demonstrated analgesic efficacy, surpassing gabapentin in a neuropathic pain model. | [2][3][4] |
| Tat-P4-(C5)2 | Protein Interacting with C Kinase 1 (PICK1) inhibitor | Mouse spared nerve injury (SNI) model | Alleviation of mechanical allodynia | Complete pain relief observed in the mouse model. | [5] |
| ST034307 | Adenylyl Cyclase 1 (AC1) inhibitor | Not explicitly tested in a neuropathic pain model in the provided results. Primarily tested in inflammatory and visceral pain models. | - | - | [6][7] |
| AM1241 | Cannabinoid CB2 receptor agonist | Rat spinal nerve ligation model | Reversal of tactile and thermal hypersensitivity | Dose-dependently reversed tactile and thermal hypersensitivity. | [8][9] |
Table 2: Efficacy in Inflammatory Pain Models
| Therapeutic | Target/Mechanism | Animal Model | Key Efficacy Endpoint | Results | Citation(s) |
| This compound | 15-Lipoxygenase-1 (15-LOX-1) inhibitor | Not explicitly tested in a standard inflammatory pain model in the provided results. Focus is on NSAID-unresponsive pain. | - | - | [10][11] |
| JH-ENT-01 | Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor | Mouse formalin-induced inflammatory pain model | Reduction in formalin-induced pain behaviors | Significantly reduced pain behaviors in both phase 1 and phase 2. | [2][12] |
| Tat-P4-(C5)2 | Protein Interacting with C Kinase 1 (PICK1) inhibitor | Mouse Complete Freund's Adjuvant (CFA) model | Reversal of mechanical allodynia | Significant reversal of CFA-induced mechanical allodynia. | [5] |
| ST034307 | Adenylyl Cyclase 1 (AC1) inhibitor | Mouse formalin-induced inflammatory pain model | Reduction of paw licking behavior | Dose-dependently reduced paw licking in both early and late phases. | [6][7][13] |
| AM1241 | Cannabinoid CB2 receptor agonist | Rat carrageenan-induced inflammatory pain model | Inhibition of thermal hyperalgesia | Demonstrated anti-hyperalgesic effects. | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are summaries of commonly used behavioral assays in preclinical pain research.
Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical sensitivity, a hallmark of neuropathic pain.
-
Apparatus: A set of calibrated von Frey filaments, which are fine plastic fibers that exert a specific bending force. The testing is conducted on a wire mesh platform allowing access to the plantar surface of the animal's hind paw.
-
Procedure:
-
Animals are habituated to the testing environment to minimize stress-induced responses.[15]
-
Beginning with a filament of low force, the filament is applied perpendicularly to the mid-plantar surface of the hind paw until it bends.[16]
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is often employed to determine the 50% paw withdrawal threshold. If a response occurs, a weaker filament is used next; if no response, a stronger filament is applied.[16]
-
-
Data Analysis: The pattern of responses is used to calculate the paw withdrawal threshold in grams. A lower threshold in the injured or treated paw compared to a control paw indicates mechanical allodynia.
Formalin Test for Inflammatory Pain
The formalin test is a model of continuous inflammatory pain that has two distinct phases.
-
Procedure:
-
A dilute solution of formalin (typically 2.5-5%) is injected subcutaneously into the plantar surface of the animal's hind paw.[17][18]
-
Immediately following the injection, the animal is placed in an observation chamber.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded over a period of up to 60 minutes.[19][20]
-
-
Phases of the Test:
-
Phase 1 (Early Phase): Occurs within the first 5-10 minutes post-injection and is characterized by acute nociceptive pain due to direct activation of nociceptors.[21]
-
Phase 2 (Late Phase): Begins approximately 15-20 minutes after injection and can last for 40-60 minutes. This phase is associated with inflammatory processes and central sensitization.[21]
-
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. A reduction in this time indicates an analgesic effect.
Hot Plate Test for Thermal Nociception
The hot plate test is used to evaluate the response to a thermal stimulus and is sensitive to centrally acting analgesics.
-
Apparatus: A temperature-controlled metal plate. The animal is placed within a transparent cylinder on the heated surface.
-
Procedure:
-
Data Analysis: An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways of these experimental therapeutics is critical for their development and potential clinical application.
This compound: Inhibition of the 15-Lipoxygenase-1 Pathway
This compound is a selective inhibitor of 15-Lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids to produce inflammatory lipid mediators. By inhibiting 15-LOX-1, this compound is thought to reduce the production of pro-inflammatory and pro-nociceptive molecules, thereby alleviating pain, particularly in states where traditional NSAIDs are ineffective.[10][25]
Caption: this compound inhibits the 15-LOX-1 enzyme.
JH-ENT-01: Enhancement of Adenosine Signaling
JH-ENT-01 is an inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1). ENT1 is responsible for the reuptake of adenosine from the extracellular space into cells. By blocking ENT1, JH-ENT-01 increases the extracellular concentration of adenosine, which then activates adenosine receptors (e.g., A1 receptors) that have analgesic effects.[3][12]
Caption: JH-ENT-01 blocks adenosine reuptake.
Tat-P4-(C5)2: Targeting Protein-Protein Interactions in Pain Signaling
Tat-P4-(C5)2 is a peptide that disrupts the interaction between the AMPA receptor subunit GluA2 and the scaffolding protein PICK1. This interaction is thought to be crucial for the synaptic plasticity mechanisms that underlie the development and maintenance of chronic pain, particularly central sensitization. By inhibiting this interaction, Tat-P4-(C5)2 aims to normalize synaptic function and reduce pain hypersensitivity.[5]
Caption: Tat-P4-(C5)2 disrupts GluA2-PICK1 interaction.
ST034307: Selective Inhibition of Adenylyl Cyclase 1
ST034307 is a selective inhibitor of Adenylyl Cyclase 1 (AC1), an enzyme that produces the second messenger cyclic AMP (cAMP). AC1 is implicated in neuronal plasticity and pain signaling. By inhibiting AC1, ST034307 reduces cAMP production in specific neuronal populations, thereby dampening pain signal transmission and potentially preventing the transition to chronic pain states.[6][7][26]
Caption: ST034307 inhibits cAMP production via AC1.
AM1241: Selective Activation of Cannabinoid CB2 Receptors
AM1241 is a selective agonist for the cannabinoid CB2 receptor. CB2 receptors are primarily expressed on immune cells and to a lesser extent in the peripheral and central nervous systems. Activation of CB2 receptors is thought to produce analgesia by reducing inflammation and modulating the activity of nociceptive neurons, without the psychoactive side effects associated with CB1 receptor activation.[8][9][14]
References
- 1. 12/15-Lipoxygenases mediate neuropathic-like pain hypersensitivity in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JH-ENT-01 | ENT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Design of an equilibrative nucleoside transporter subtype 1 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Researchers collaborating with National Institutes of Health to develop nonopioid drug for chronic pain | Virginia Tech News | Virginia Tech [news.vt.edu]
- 11. Researchers Developing Nonopioid Drug for Chronic Pain | Lab Manager [labmanager.com]
- 12. Design of an equilibrative nucleoside transporter subtype 1 inhibitor for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. realmofcaring.org [realmofcaring.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formalin Murine Model of Pain [en.bio-protocol.org]
- 18. Formalin Murine Model of Pain [bio-protocol.org]
- 19. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 20. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 21. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. Hot plate test - Wikipedia [en.wikipedia.org]
- 24. Hot plate test [panlab.com]
- 25. Inhibition of spinal 15-LOX-1 attenuates TLR4-dependent, nonsteroidal anti-inflammatory drug-unresponsive hyperalgesia in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Identification of a selective small molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of 15-Lipoxygenase-1 in Disease: A Comparative Guide to ML351 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML351, a potent and selective 15-lipoxygenase-1 (15-LOX-1) inhibitor, with other commonly used alternatives. This guide includes supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tool for validating the role of 15-LOX-1 in various disease models.
Introduction to 15-LOX-1 and its Role in Disease
15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase in mice, is an enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1] These mediators are implicated in a wide range of physiological and pathological processes. Aberrant 15-LOX-1 activity has been linked to the pathophysiology of numerous diseases, including neurodegenerative disorders, stroke, cancer, atherosclerosis, and type 1 diabetes.[2] Consequently, the validation of 15-LOX-1 as a therapeutic target is of significant interest in drug discovery and development. Potent and selective inhibitors are invaluable tools for elucidating the precise role of 15-LOX-1 in disease pathogenesis.
This compound: A Potent and Selective 15-LOX-1 Inhibitor
This compound is a small molecule inhibitor that has emerged as a valuable chemical probe for studying the function of 15-LOX-1. It exhibits high potency with a half-maximal inhibitory concentration (IC50) of 200 nM for human 15-LOX-1.[3][4][5] A key advantage of this compound is its excellent selectivity, showing over 250-fold greater inhibition of 15-LOX-1 compared to other related enzymes such as 5-LOX, 12-LOX, 15-LOX-2, and cyclooxygenase (COX) enzymes.[2][5] This high selectivity minimizes off-target effects, providing greater confidence that the observed biological outcomes are a direct result of 15-LOX-1 inhibition. Furthermore, this compound is cell-permeable and has demonstrated efficacy in various cellular and in vivo models, making it a versatile tool for preclinical research.[2]
Comparison of this compound with Alternative 15-LOX-1 Inhibitors
While this compound is a highly effective tool, several other compounds are also used to investigate the function of 15-LOX-1. The following table provides a comparative overview of this compound and its common alternatives, highlighting their potency and selectivity.
| Inhibitor | Target(s) | IC50 (15-LOX-1) | Selectivity Profile | Key Features & Limitations |
| This compound | 15-LOX-1 | 200 nM (human) [3][4][5] | >250-fold selective over 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2 [2][5] | Potent, highly selective, cell-permeable, and active in vivo. [2] |
| PD146176 | 15-LOX | 540 nM (rabbit)[6] | Selective over 5-LOX and 12-LOX.[6] | A widely used inhibitor, but its efficacy as a specific 15-LOX inhibitor in all cell types has been questioned.[7] |
| Baicalein | 12/15-LOX, 5-LOX | ~1 µM[8] | Non-selective, also inhibits other LOX isoforms and has other biological activities.[8] | A natural flavonoid with broad biological activity, which can complicate the interpretation of results. |
| Nordihydroguaiaretic Acid (NDGA) | General LOX inhibitor | ~3.8 µM[9] | Non-selective inhibitor of all LOX isoforms.[10] | A general antioxidant and LOX inhibitor, making it difficult to attribute effects specifically to 15-LOX-1.[10] |
| Zileuton | 5-LOX | Weakly inhibits 15-LOX[11] | Highly selective for 5-LOX.[11][12] | Primarily a 5-LOX inhibitor, used as a negative control for 15-LOX-1 studies. |
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays used in the validation of 15-LOX-1 are provided below.
Biochemical Assay for 15-LOX-1 Activity
This protocol describes a common method to measure the enzymatic activity of 15-LOX-1 and assess the potency of inhibitors in a cell-free system.
Principle: 15-LOX-1 catalyzes the oxidation of linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HPODE), which can be monitored by the increase in absorbance at 234 nm.[13][14]
Materials:
-
Purified recombinant human 15-LOX-1
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0) or Tris-HCl buffer (50 mM, pH 7.4)[13][15]
-
DMSO (for dissolving inhibitors)
-
Test inhibitor (e.g., this compound)
-
UV-Vis spectrophotometer and quartz cuvettes or a microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a cuvette or microplate well, add the buffer.
-
Add the inhibitor solution (or DMSO for control) to the buffer and mix gently.
-
Add the 15-LOX-1 enzyme solution and incubate for a specified time (e.g., 5 minutes) at room temperature to allow for inhibitor binding.[15]
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm over time (e.g., for 5 minutes).[13]
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percent inhibition by comparing the velocity in the presence of the inhibitor to the control.
-
Calculate the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.
Cell-Based Assay for 15-LOX-1 Inhibition
This protocol outlines a general procedure to evaluate the efficacy of 15-LOX-1 inhibitors within a cellular context.
Principle: In a suitable cell line that expresses 15-LOX-1, the inhibitor's ability to block the production of 15-LOX-1 metabolites (e.g., 15-HETE) in response to a stimulus is measured.
Materials:
-
Cell line expressing 15-LOX-1 (e.g., human eosinophils, specific engineered cell lines)[16]
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Stimulus to induce 15-LOX-1 activity (e.g., arachidonic acid, calcium ionophore A23187)[16]
-
Assay buffer (e.g., HBSS)
-
LC-MS/MS or ELISA kit for detecting 15-LOX-1 metabolites
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the inhibitor (or vehicle control) for a specific duration.
-
Stimulate the cells with the appropriate agonist to induce 15-LOX-1 activity.
-
After incubation, collect the cell supernatant or cell lysate.
-
Extract the lipid metabolites from the collected samples.
-
Quantify the levels of the specific 15-LOX-1 product (e.g., 15-HETE) using LC-MS/MS or ELISA.
-
Calculate the percent inhibition of metabolite production at each inhibitor concentration and determine the IC50 value.
Visualizing 15-LOX-1 Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approach, the following diagrams were generated using Graphviz.
Caption: 15-LOX-1 signaling in disease.
Caption: Workflow for 15-LOX-1 validation.
Conclusion
This compound stands out as a superior chemical probe for validating the role of 15-LOX-1 in disease due to its high potency and exceptional selectivity. This guide provides a framework for comparing this compound with other available inhibitors and offers detailed experimental protocols to assist researchers in designing robust validation studies. The careful selection of an appropriate inhibitor and rigorous experimental design are critical for accurately elucidating the function of 15-LOX-1 and advancing the development of novel therapeutics targeting this enzyme.
References
- 1. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ML 351 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PD 146176 | Lipoxygenases | Tocris Bioscience [tocris.com]
- 7. PD146176 affects human EA.hy926 endothelial cell function by differentially modulating oxylipin production of LOX, COX and CYP epoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of IGF-1R and Lipoxygenase by Nordihydroguaiaretic Acid (NDGA) Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for ML351
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents like ML351 are paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, a potent and selective inhibitor of human 15-lipoxygenase-1. Adherence to these protocols is critical due to the compound's potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.
Key Safety and Handling Data:
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields or goggles, and a lab coat are mandatory. | To prevent skin and eye contact with the chemical. |
| Ventilation | All handling and packaging for disposal must be performed in a certified chemical fume hood. | To minimize the risk of inhalation of any fine particulates. |
| Waste Container | A clearly labeled, dedicated, and sealable container for solid hazardous chemical waste. The container must be compatible with organic compounds. | To ensure proper containment and prevent accidental spills or reactions. |
| Labeling | The waste container must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound (5-(methylamino)-2-(1-naphthalenyl)-4-oxazolecarbonitrile)". The accumulation start date must also be clearly visible. | To comply with regulations and inform waste management personnel of the container's contents. |
| Storage | Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, heat sources, and high-traffic areas. | To ensure safe temporary storage prior to collection by environmental health and safety personnel. |
Step-by-Step this compound Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Waste Identification and Segregation
-
Treat all forms of this compound waste as hazardous. This includes unused or expired pure compounds, residues in containers, and any materials contaminated with this compound, such as personal protective equipment (PPE), weighing papers, and spill cleanup materials.
-
Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash, sharps, or liquid waste.
Waste Collection
-
Preparation : Don the required PPE (nitrile gloves, safety glasses, lab coat) before handling the chemical. Prepare a designated solid hazardous waste container by ensuring it is clean, dry, and properly labeled.
-
Transfer : Within a chemical fume hood, carefully transfer the solid this compound waste into the designated hazardous waste container using a clean spatula or scoop. Avoid creating dust.
-
Contaminated Materials : Place all disposables contaminated with this compound, such as weighing paper or gloves, directly into the same solid hazardous waste container.
Container Sealing and Storage
-
Sealing : Securely seal the lid of the hazardous waste container.
-
Decontamination : Wipe the exterior of the container with a damp cloth to remove any potential external contamination.
-
Label Verification : Ensure the label on the container is complete and legible, including the chemical name and accumulation start date.
-
Transport : Move the sealed container to the laboratory's designated satellite accumulation area for hazardous waste.
Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed environmental waste management contractor.
-
Provide all necessary documentation as required by your institution for waste pickup.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the handling procedures are informed by its use in biochemical assays. For instance, in a typical 15-Lipoxygenase-1 qHTS assay, this compound is handled in solution, often with DMSO as a solvent.[1]
General Protocol for Preparing this compound Solutions:
-
This compound is typically supplied as a powder.
-
To create a stock solution, dissolve this compound in a suitable solvent such as DMSO. It is soluble to 100 mM in DMSO.
-
For cellular assays, this stock solution is further diluted in an appropriate buffer. This compound has shown good stability in various aqueous solutions, including those at pH 2, 7.4, and 9.[1]
Any waste generated from these solutions, including pipette tips, tubes, and unused diluted solutions, should be treated as hazardous waste and disposed of according to the procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final collection.
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
The signaling pathway for this compound's mechanism of action involves the inhibition of 15-lipoxygenase-1 (15-LOX-1), which is implicated in oxidative stress-related neuronal cell death.
Caption: this compound inhibits 15-LOX-1, blocking a key step in oxidative stress pathways.
References
Essential Safety and Logistical Information for Handling ML351
For researchers, scientists, and drug development professionals working with ML351, a potent and selective inhibitor of 15-Lipoxygenase-1 (15-LOX-1), ensuring safe handling and proper disposal is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a potent small molecule inhibitor, stringent adherence to PPE protocols is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound in solid or solution form:
| Scenario | Required Personal Protective Equipment |
| Routine Handling (Solid) | Primary Protection: • Nitrile gloves (double-gloving recommended) • Safety glasses with side shields or chemical splash goggles • Flame-resistant lab coat • Face mask or respirator (if weighing or generating dust) |
| Routine Handling (Solution) | Primary Protection: • Nitrile gloves • Safety glasses with side shields or chemical splash goggles • Flame-resistant lab coat |
| Spill or Emergency | Primary Protection: • Chemical-resistant gloves (e.g., thicker nitrile or butyl rubber) • Chemical splash goggles and a face shield • Chemical-resistant apron or coveralls • Appropriate respiratory protection (consult your institution's safety officer) |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Fume Hood: All weighing and initial dilutions of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Work Practices:
-
Avoid Dust Generation: Handle solid this compound carefully to avoid creating dust.
-
Solution Preparation: When preparing stock solutions, add the solvent to the solid slowly to prevent splashing. This compound is soluble in DMSO.[1][2][3]
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Transport: When transporting this compound, use secondary containment to prevent spills.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
It is classified as a combustible solid and should be stored away from heat, sparks, and open flames.[4][5]
-
For long-term storage, it is recommended to store at -20°C.[2][6]
-
Protect from light.[5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 249.27 g/mol | [1][2] |
| Formula | C₁₅H₁₁N₃O | [2] |
| Purity | ≥98% | [2][6] |
| IC₅₀ (15-LOX-1) | 200 nM | [1][2] |
| Solubility in DMSO | 50 mg/mL (200.58 mM) | [1] |
Experimental Protocol: In Vitro 15-LOX-1 Inhibition Assay
This protocol is a generalized procedure based on common methodologies for assessing 15-LOX-1 inhibition.
Materials:
-
This compound
-
Human recombinant 15-LOX-1 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of desired concentrations for testing.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the 15-LOX-1 enzyme to each well, followed by the addition of the this compound working solutions or vehicle control (DMSO in assay buffer). Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate, arachidonic acid, to each well to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the inhibitory action of this compound on the 12/15-lipoxygenase signaling pathway.
Caption: this compound inhibits the 12/15-lipoxygenase enzyme, blocking the conversion of arachidonic acid to pro-inflammatory mediators.
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A generalized workflow for testing the biological activity of this compound, from solution preparation to data analysis.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Solid Waste:
-
Contaminated PPE and Labware: Dispose of all contaminated items (e.g., gloves, pipette tips, empty vials) in a designated hazardous waste container.
-
Unused this compound: Unused or expired solid this compound should be treated as chemical waste. Do not dispose of it in the regular trash.
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a clearly labeled hazardous waste container.
-
Organic Solvent Solutions: Collect all waste containing this compound dissolved in organic solvents (e.g., DMSO) in a separate, compatible, and clearly labeled hazardous waste container.
General Disposal Procedure:
-
Segregate Waste: Keep solid and liquid waste streams separate. Do not mix incompatible chemicals.
-
Label Containers: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents (including solvents), and the approximate concentrations.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general lab traffic. Ensure containers are kept closed except when adding waste.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. 12/15-Lipoxygenase signaling in the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. Deciphering the role of 12/15-lipoxygenase in asthma: insights into mitochondrial dysfunction and therapeutic implications [explorationpub.com]
- 6. csfarmacie.cz [csfarmacie.cz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
